Product packaging for Lithium difluoro(oxalato)borate(Cat. No.:CAS No. 409071-16-5)

Lithium difluoro(oxalato)borate

Cat. No.: B570094
CAS No.: 409071-16-5
M. Wt: 143.765
InChI Key: MEDDCIKGDMDORY-UHFFFAOYSA-N
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Description

Contextualization of LiDFOB in High-Energy Density Battery Technologies

The demand for high-energy-density lithium-ion batteries (LIBs) is ever-increasing, driven by the proliferation of electric vehicles, portable electronics, and grid-scale energy storage. scitechdaily.combohrium.com A crucial component of these batteries is the electrolyte, which facilitates the movement of lithium ions between the cathode and anode. scitechdaily.com For decades, the standard electrolyte has been a solution of lithium hexafluorophosphate (B91526) (LiPF6) in a mixture of organic carbonate solvents. scitechdaily.com However, LiPF6 suffers from poor thermal stability and a tendency to hydrolyze, which can negatively impact battery performance and lifespan. meisenbaochem.com

Evolution of Borate-Based Lithium Salts in Electrolyte Design

The exploration of borate-based lithium salts in electrolytes is not a new endeavor. These compounds have long been recognized for their potential to enhance battery performance. bohrium.commagtech.com.cn An early and notable example is lithium bis(oxalato)borate (LiBOB), which is known for its excellent film-forming properties and high thermal stability. magtech.com.cnacs.org LiBOB can effectively form a protective SEI on graphite (B72142) anodes, even in electrolytes containing propylene (B89431) carbonate (PC), a solvent that typically causes graphite exfoliation. acs.org

However, LiBOB also has its drawbacks, including limited solubility in some common electrolyte solvents. bohrium.com This led researchers to develop derivatives that combine the beneficial attributes of different compounds. LiDFOB can be seen as a hybrid of LiBOB and lithium tetrafluoroborate (B81430) (LiBF4), incorporating the film-forming capabilities of the oxalate (B1200264) group from LiBOB and the fluorine-containing benefits of LiBF4. oaes.ccbohrium.com

The development of various borate-based salts, including aromatic and fluorinated derivatives, reflects a continuous effort to tailor the properties of the electrolyte to meet the specific demands of next-generation battery technologies. bohrium.comnih.gov These efforts aim to optimize factors such as ionic conductivity, electrochemical stability, and the ability to form robust and effective SEI layers on various electrode materials. bohrium.comazom.com

Academic Significance and Research Gaps Pertaining to LiDFOB

The academic significance of LiDFOB lies in its multifunctional nature and its potential to address several key challenges in high-energy battery research. oaes.ccrsc.org It serves as a valuable tool for investigating the complex interfacial phenomena that govern battery performance and degradation. acs.orgoaes.cc Studies on LiDFOB contribute to a deeper understanding of SEI and cathode-electrolyte interphase (CEI) formation, the role of electrolyte additives in stabilizing high-voltage cathodes, and the mechanisms of lithium dendrite suppression. acs.orgoaes.ccethz.ch

Despite the extensive research, several gaps remain. There is a need for a more comprehensive understanding of the precise decomposition mechanisms of the DFOB⁻ anion at both the anode and cathode surfaces under various operating conditions. oaes.cc While it is known that LiDFOB contributes to the formation of a B- and F-rich interphase, the exact composition and morphology of this layer and how it evolves over long-term cycling require further investigation. oaes.ccethz.ch

Furthermore, optimizing the concentration of LiDFOB, whether used as a primary salt or as an additive, for different battery chemistries and operating windows is an ongoing area of research. scitechdaily.combohrium.comethz.ch The long-term stability of the SEI/CEI formed by LiDFOB, especially at extreme temperatures and high charge/discharge rates, also warrants more in-depth study. nih.gov Bridging the gap between academic research and industrial application will require a focus on cost-effective synthesis methods and demonstrating consistent performance in large-format, practical battery cells. google.comresearchgate.net

Detailed Research Findings

Recent studies have highlighted the significant impact of LiDFOB on battery performance. For instance, in Li||NCM85 batteries, the addition of LiDFOB led to a high capacity retention of 74% after 300 cycles, even at a high charge cut-off voltage of 4.6 V. oaes.cc This improvement is attributed to the formation of a robust CEI that mitigates the structural degradation of the cathode. oaes.cc Similarly, in LiNi0.83Mn0.05Co0.12O2||graphite cells, a 1.5 wt% addition of LiDFOB resulted in a capacity retention of over 83.1% after 200 cycles, compared to just 59.9% for the cell without the additive. acs.org

The use of LiDFOB has also shown promise in improving the performance of other battery systems. For LiFePO4 cathodes, the addition of LiDFOB resulted in a capacity retention of 94.4% over 400 cycles, a significant improvement over the 66.1% retention without the additive. researchgate.net In high-voltage LNMO//LTO batteries, LiDFOB has been identified as a multifunctional additive that suppresses the decomposition of LiPF6 and stabilizes both the anode and cathode interfaces. rsc.org

Interestingly, research has also explored the use of ultralow-concentration electrolytes with LiDFOB. An electrolyte with just 2 wt% (0.16 M) LiDFOB in a standard carbonate solvent demonstrated excellent cycling performance in a LiCoO2-graphite full cell. bohrium.com This approach could lead to more cost-effective and sustainable batteries. scitechdaily.combohrium.com

Battery SystemLiDFOB ConcentrationKey FindingCapacity Retention
LiNCM85Additive
LiNi₀.₈₃Mn₀.₀₅Co₀.₁₂O₂Graphite1.5 wt%
LiFePO₄ CathodeAdditiveForms a robust and conductive CEI94.4% over 400 cycles
LNMO//LTOAdditiveSuppresses LiPF₆ decomposition and stabilizes interfacesExcellent overall performance at 3.50 V
LiCoO₂-Graphite Full Cell2 wt% (0.16 M)Enables stable cycling with ultralow salt concentrationExcellent cycling performance

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2BF2LiO4 B570094 Lithium difluoro(oxalato)borate CAS No. 409071-16-5

Properties

IUPAC Name

lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BF2O4.Li/c4-3(5)8-1(6)2(7)9-3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDDCIKGDMDORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-]1(OC(=O)C(=O)O1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BF2LiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026445
Record name Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409071-16-5
Record name Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium difluoro(oxalato)borate(1-)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis and Purity Considerations of Lidfob

Advanced Synthetic Routes for Lithium Difluoro(oxalato)borate

The production of LiDFOB has evolved from initial methods to more advanced routes aimed at improving yield, purity, and process safety.

The synthesis of LiDFOB generally involves the reaction of a boron source with lithium and oxalate (B1200264) precursors. One of the earliest documented methods involved reacting lithium oxalate (Li₂C₂O₄) with boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂) in a suitable solvent. researchgate.net

A common reaction pathway involves mixing a boron trifluoride complex and lithium oxalate in a solvent, such as a carbonate, at temperatures ranging from 40 to 110°C for several hours. patsnap.com For instance, one method describes reacting BF₃·O(C₂H₅)₂ with Li₂C₂O₄ in a 1:2 molar ratio at 100°C for 6 hours. patsnap.com Another approach utilizes anhydrous hydrogen fluoride (B91410) (HF) to first dissolve lithium oxalate, followed by the introduction of boron trifluoride gas. google.com This reaction proceeds at temperatures between 0 and 90°C, with the resulting crude LiDFOB being contaminated primarily with LiBF₄. google.com

Mechanistically, the formation of the difluoro(oxalato)borate anion [DFOB]⁻ can be subject to a disproportionation equilibrium reaction, particularly at elevated temperatures. Under certain conditions, it can disproportionate into the tetrafluoroborate (B81430) [BF₄]⁻ anion and the bis(oxalato)borate [BOB]⁻ anion. nih.gov Studies have shown that LiDFOB in an electrolyte solution can reach an equilibrium of approximately 82% disproportionation when held at 100°C for an extended period, though it remains stable at ambient temperatures. nih.gov From an electrochemical standpoint, the reduction of the [DFOB]⁻ anion during the initial battery cycles is crucial for forming a stable solid electrolyte interphase (SEI). This reduction can lead to the loss of fluoride anions and the formation of oxalatoboryl adducts. acs.orgfigshare.com

A comparative summary of different synthetic parameters is presented below.

ParameterHF-Based Route google.comEther-Mediated Route researchgate.netpatsnap.com
Reactants Li₂C₂O₄, BF₃, HFLi₂C₂O₄, BF₃·O(C₂H₅)₂
Solvent Anhydrous HFCarbonates (e.g., DMC)
Temperature 0–90 °C40–110 °C
Primary Byproduct LiBF₄LiBF₄

To enhance reaction efficiency and product purity, various catalytic approaches have been developed. Catalysts are employed to drive the reaction to completion and minimize the presence of unreacted precursors or undesirable byproducts. For example, Lewis acids such as silicon tetrachloride (SiCl₄) and aluminum chloride (AlCl₃) have been used as auxiliary agents in reactions involving LiBF₄ and oxalic acid in carbonate solvents. google.com These catalysts can facilitate the reaction, leading to a residual LiBF₄ content of less than 0.5%. google.com

Purification Methodologies for High-Purity LiDFOB

The electrochemical performance of LiDFOB is highly dependent on its purity. Therefore, effective purification methodologies are essential to remove byproducts, unreacted starting materials, and solvent residues.

Solvent-based recrystallization is the most common method for purifying LiDFOB. The principle relies on the differential solubility of LiDFOB and its primary impurity, LiBF₄, in various organic solvents. google.com Acetonitrile has been successfully used as a recrystallization solvent, yielding a product with a purity of 99.99%. chemicalbook.com In this process, the crude product is dissolved in the solvent, filtered, and then concentrated and dried to obtain high-purity crystals. chemicalbook.com

Another widely used solvent for purification is dimethyl carbonate (DMC). hep.com.cnsci-hub.se A two-step synthesis method has been developed to simplify the recrystallization process in DMC, resulting in a LiDFOB purity of up to 99.95%. hep.com.cn The process can be optimized by studying the phase diagram of the LiDFOB-solvent binary system, which reveals that LiDFOB can be isolated as a large single crystal solvate, such as LiDFOB·(DMC)₃/₂, by slow cooling. hep.com.cn

The selection of the solvent system is critical. In some methods, after initial reaction and concentration, a non-polar solvent like toluene (B28343) is added to induce recrystallization at low temperatures, effectively precipitating the high-purity LiDFOB product while impurities remain in the solution. google.com However, purification can be challenging due to the hydrophilic nature of the [DFOB]⁻ anion, which can make the removal of certain impurities like lithium bromide (LiBr) difficult if halide-based precursors are used. nih.gov

Recrystallization SolventAchieved PurityReference
Acetonitrile99.99% chemicalbook.com
Dimethyl Carbonate (DMC)99.95% hep.com.cn
Toluene (as anti-solvent)99.95% google.com

The purity of LiDFOB is paramount for its application in lithium-ion batteries. Impurities can lead to a host of detrimental effects, including electrolyte degradation, unstable SEI formation, and reduced cycle life. For instance, halide impurities can significantly increase the viscosity of the electrolyte and negatively impact its thermal and electrochemical stability. nih.gov

High-purity LiDFOB contributes to the formation of a thin, robust, and stable SEI layer on the electrode surface. acs.orgnih.gov The sacrificial reduction of the LiDFOB additive on the graphite (B72142) anode helps to create this protective film, which prevents the continuous decomposition of the electrolyte solvent. acs.orgnih.gov The presence of impurities can interfere with this process, leading to a thicker, less stable SEI with higher impedance, which in turn results in poor cycling performance and lower capacity retention. energy.gov

Studies have demonstrated that incorporating even small amounts (e.g., 0.5 wt%) of high-purity LiDFOB into an electrolyte can significantly enhance the cycling stability of graphite electrodes. acs.orgnih.gov In contrast, impure LiDFOB can lead to increased interfacial resistance and faster capacity fade. energy.gov For high-voltage applications, the ability of pure LiDFOB to passivate the cathode surface is crucial for inhibiting electrolyte decomposition and improving electrochemical reaction activity and reversibility. researchgate.net Therefore, achieving high purity (typically >99.9%) is a critical prerequisite for unlocking the full potential of LiDFOB as a high-performance electrolyte salt. google.comchemicalbook.com

Electrochemical Behavior and Interfacial Phenomena of Lidfob Based Electrolytes

Solid Electrolyte Interphase (SEI) Formation Mediated by LiDFOB

The formation of a stable SEI on the anode surface is crucial for the long-term cycling stability of lithium-ion batteries. LiDFOB plays a pivotal role in creating a robust and effective SEI layer.

Preferential Reduction Pathways of DFOB⁻ Anion

Theoretical and experimental studies have shown that the difluoro(oxalato)borate (DFOB⁻) anion is preferentially reduced on the anode surface compared to common carbonate solvents like ethylene (B1197577) carbonate (EC). oaes.cc This preferential reduction is attributed to the lower Lowest Unoccupied Molecular Orbital (LUMO) energy level of the Li⁺-DFOB⁻ complex. oaes.ccmdpi.com The reduction of LiDFOB can proceed through a ring-opening reaction, which is considered the predominant pathway over the breaking of the B-F bond. oaes.cc This leads to the formation of various decomposition products that constitute the SEI. Another proposed reduction mechanism involves the loss of a fluoride (B91410) anion to form oxalatoboryl adducts. acs.org

Compositional Characteristics of LiDFOB-Derived SEI (e.g., inorganic-rich, LiF, boron-rich, Li₂CO₃)

The SEI formed from LiDFOB-containing electrolytes is characterized by a composite structure of both inorganic and organic species. Key components identified in the LiDFOB-derived SEI include:

Inorganic-rich components : The SEI is notably rich in inorganic compounds, which contributes to its stability. nih.gov

Lithium Fluoride (LiF) : The presence of fluorine in the DFOB⁻ anion leads to the formation of LiF in the SEI. osti.gov LiF is known for its beneficial properties in passivating the electrode surface.

Boron-rich species : The decomposition of the borate-based anion results in the incorporation of boron-containing compounds, such as B-O and B-F species, into the SEI. oaes.cc

Lithium Carbonate (Li₂CO₃) and Lithium Oxalate (B1200264) : The oxalate moiety in the DFOB⁻ anion contributes to the formation of lithium oxalate and Li₂CO₃. osti.govosti.govacs.org

Organic species : While being inorganic-rich, the SEI also contains organic lithium species. rsc.org

The combination of these components results in a hybrid organic/inorganic SEI that is both robust and ionically conductive. oaes.cc

Morphological and Structural Features of LiDFOB-Induced SEI (e.g., thin, robust, homogeneous, nanostructured LiF particles)

The SEI formed in the presence of LiDFOB exhibits several advantageous morphological and structural features:

Thin and Robust : The LiDFOB-derived SEI is typically thin yet mechanically robust, which helps to minimize impedance and maintain structural integrity during cycling. nih.govresearchgate.net

Homogeneous and Uniform : The SEI layer is often more uniform and dense compared to those formed in standard electrolytes, providing more effective passivation of the anode surface. rsc.org

Nanostructured LiF Particles : A key feature of the LiDFOB-induced SEI is the presence of uniformly distributed, nanostructured LiF particles. osti.gov The oxalate moiety of LiDFOB is believed to act as a capping agent, controlling the growth of these LiF nanoparticles and leading to a more uniform diffusion field. osti.gov

FeatureDescription
Thickness Thin, minimizing impedance
Mechanical Property Robust, maintaining structural integrity
Distribution Homogeneous and uniform
Key Component Nanostructured LiF particles (~5 nm)

Influence on Li Anode Passivation and Dendrite Suppression

The unique characteristics of the LiDFOB-derived SEI have a profound impact on the performance of lithium metal anodes:

Effective Passivation : The robust and stable SEI effectively passivates the lithium anode, suppressing continuous electrolyte decomposition and the formation of inactive "dead" lithium. oaes.ccnih.gov This leads to improved coulombic efficiency and cycling stability. oaes.ccnih.gov

Dendrite Suppression : The uniform and ionically conductive nature of the SEI promotes homogeneous lithium plating and stripping. oaes.cc This mitigates the formation of lithium dendrites, which are a major safety concern and cause of cell failure. nih.govumd.edu The presence of nanostructured LiF particles is thought to create uniform diffusion field gradients, further contributing to uniform lithium deposition. osti.gov

Cathode Electrolyte Interphase (CEI) Formation Influenced by LiDFOB

Similar to its role at the anode, LiDFOB also contributes to the formation of a protective CEI on the cathode surface, which is particularly important for high-voltage cathode materials.

Oxidative Decomposition Pathways of DFOB⁻ Anion

LiDFOB can undergo oxidative decomposition at the cathode surface, especially at high potentials. oaes.cc The Highest Occupied Molecular Orbital (HOMO) energy level of DFOB⁻ is higher than that of common carbonate solvents, indicating its propensity for oxidation. mdpi.com One proposed mechanism for the oxidative decomposition of LiDFOB involves the elimination of a carbon dioxide molecule and the formation of a stable acyl radical. acs.org These decomposition products then contribute to the formation of a protective CEI layer. oaes.cc Intermediates generated from the preferential oxidative decomposition of LiDFOB can also capture harmful species like O⁻, H⁺, and F⁻. oaes.cc

The decomposition of LiDFOB at the cathode leads to the formation of a CEI rich in B-O and B-F bonds, which is electronically insulating and has high antioxidant stability. oaes.cc This protective layer can suppress the decomposition of the electrolyte and prevent the attack of harmful species like HF on the cathode material, ultimately enhancing the structural stability and cycling performance of high-voltage cathodes. oaes.ccresearchgate.net

Compositional Characteristics of LiDFOB-Derived CEI

The cathode electrolyte interphase (CEI) formed in the presence of lithium difluoro(oxalato)borate (LiDFOB) is distinctly characterized by its inorganic-rich nature, with a high concentration of fluoride and boron-containing species. oaes.ccmdpi.comacs.org The decomposition of the DFOB⁻ anion contributes to the formation of a robust protective layer on the cathode surface. oaes.ccacs.org

X-ray photoelectron spectroscopy (XPS) analysis reveals that the CEI is composed of species such as lithium fluoride (LiF), lithium borates (LixBOy), and other boron-oxygen (B-O) and boron-fluoride (B-F) compounds. oaes.ccmdpi.comsciengine.com Specifically, the B1s spectra show peaks corresponding to B-O and B-F bonds, confirming the participation of LiDFOB in the CEI formation. oaes.ccsciengine.com This inorganic-rich CEI is a departure from the more organic-dominated interphases that can form in the absence of LiDFOB, which are often derived from the decomposition of carbonate solvents. mdpi.comnih.gov

Time-of-flight secondary ion mass spectrometry (TOF-SIMS) depth profiling has further elucidated the structure of the LiDFOB-derived CEI, indicating a "two-layer" structure in some cases. sciengine.com The outer layer is often rich in inorganic species, while the inner layer may contain different compositions, contributing to its protective function. sciengine.com This layered and inorganic-rich composition is crucial for mitigating parasitic reactions at the cathode surface. oaes.ccmdpi.com

Protective Mechanisms Against Cathode Structural Degradation

The LiDFOB-derived CEI plays a critical role in preserving the structural integrity of the cathode material, particularly in high-voltage and nickel-rich cathodes. oaes.ccacs.org One of the primary protective mechanisms is the suppression of detrimental side reactions between the electrolyte and the cathode surface. oaes.ccmdpi.com The robust, inorganic-rich CEI acts as a physical barrier, preventing the continuous decomposition of the electrolyte. oaes.ccacs.org

Furthermore, the boron-containing species in the CEI can form strong bonds with the lattice oxygen on the cathode surface. oaes.cc This interaction is believed to mitigate the loss of lattice oxygen, a common degradation mechanism in layered oxide cathodes, which can lead to phase transitions and capacity fade. oaes.cc By stabilizing the cathode surface, the LiDFOB-derived CEI helps to reduce the irreversible structural degradation that can occur during cycling, especially at high voltages. oaes.cc

Evidence from electrochemical studies shows that batteries with LiDFOB-containing electrolytes exhibit lower overpotentials and maintain higher lithium-ion diffusion coefficients (DLi+) during cycling. oaes.cc This indicates a more stable cathode interface with reduced impedance growth, directly attributable to the protective nature of the CEI. oaes.cc The prevention of excessive electrolyte decomposition and the stabilization of the cathode's near-surface crystal structure are key to enhancing the long-term cycling stability of the battery. oaes.cc

Ionic Transport Properties and Solvation Structures in LiDFOB Systems

The presence of LiDFOB in an electrolyte significantly influences the ionic transport properties and the solvation structure of lithium ions, which are critical for battery performance.

Impact of LiDFOB on Ion Solvation Structure and Coordination Chemistry

The introduction of LiDFOB can alter the interactions between the primary lithium salt (like LiFSI) and the solvent molecules. In certain mixed-salt electrolytes, the presence of LiDFOB can lead to increased Li⁺/FSI⁻ interactions and decreased Li⁺-solvent interactions. kaust.edu.sa This modification of the solvation environment is a key factor in how LiDFOB influences interfacial chemistry and ion transport.

Research on Anion-Li+ Interactions and Dissociation Behavior

The interaction between the DFOB⁻ anion and the Li⁺ cation is a central aspect of LiDFOB's function. The strength of this interaction affects the salt's dissociation and, consequently, the ionic conductivity of the electrolyte. diva-portal.org While strong Li⁺-anion interactions can lead to lower solubility and conductivity, the design of weakly coordinating anions (WCAs) aims to mitigate this. diva-portal.org The DFOB⁻ anion, with its delocalized negative charge, is designed to have a moderate interaction with Li⁺, balancing stability and ionic mobility. diva-portal.org

Studies have shown that ionic-dipole interactions can occur between the electron-deficient boron atom in LiDFOB and oxygen atoms in solvent molecules like dimethoxyethane (DME). nih.govbohrium.com This interaction can weaken the bond between the solvent molecule and the Li⁺ ion, facilitating the desolvation of Li⁺ at the electrode-electrolyte interface. nih.gov This accelerated desolvation is beneficial for fast charge-transfer kinetics. nih.gov

Enhancement of Li+ Transport Across Interphases

The unique CEI formed by LiDFOB decomposition products facilitates more efficient Li⁺ transport. The inorganic-rich nature of the CEI is believed to be more conducive to Li⁺ diffusion compared to thicker, more resistive organic layers. oaes.ccacs.org Electrochemical impedance spectroscopy (EIS) measurements have shown that cathodes cycled in LiDFOB-containing electrolytes exhibit a less resistive interface and faster Li⁺ transport kinetics. oaes.cc

Electrochemical Stability Window and Redox Activity Research

The electrochemical stability window of an electrolyte is a critical parameter that defines its operating voltage range. LiDFOB has been shown to possess a relatively wide electrochemical window, making it suitable for high-voltage battery applications. nih.govnih.gov

Research indicates that the DFOB⁻ anion undergoes preferential oxidation on the cathode surface at high potentials. oaes.ccacs.org This oxidative decomposition is what leads to the formation of the protective CEI. oaes.ccacs.org Similarly, LiDFOB can be reduced on the anode surface, contributing to the formation of a stable solid electrolyte interphase (SEI). oaes.cc The ability of LiDFOB to be electrochemically active at both electrodes is a key aspect of its functionality as a dual-purpose additive or co-salt. acs.org

The oxidation and reduction potentials of LiDFOB are crucial. The anion's decomposition at potentials prior to the bulk electrolyte decomposition is what enables the formation of a passivating layer that prevents further, more detrimental side reactions. acs.orgacs.org Theoretical calculations and experimental studies continue to investigate the precise mechanisms and potentials of these redox reactions to optimize electrolyte formulations for next-generation lithium-ion batteries. acs.orgacs.orgsciopen.com

Anodic and Cathodic Stability Limits of LiDFOB-based Electrolytes

The electrochemical stability window (ESW) of an electrolyte is a critical parameter that defines the voltage range within which the electrolyte remains stable without significant decomposition. LiDFOB-based electrolytes are noted for their wide electrochemical window, enabling their use with high-voltage cathode materials. meisenbaochem.commdpi.com The stability of LiDFOB is attributed to its ability to decompose controllably on the electrode surfaces at specific potentials, forming protective passivation layers.

On the cathode (anodic stability), LiDFOB can be preferentially oxidized at potentials lower than that of common carbonate solvents. mdpi.commdpi.com This oxidative decomposition leads to the formation of a stable Cathode Electrolyte Interphase (CEI). researchgate.netacs.org This CEI, often rich in boron and fluorine species, protects the cathode surface from direct contact with the electrolyte, suppressing further electrolyte decomposition, minimizing transition metal dissolution from the cathode material, and mitigating structural degradation of the cathode, especially at high voltages. oaes.ccresearchgate.netacs.orgsciengine.com For instance, the use of LiDFOB has been shown to improve the stability of high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and Ni-rich LiNiₓCoᵧMnzO₂ (NCM) materials operating at potentials up to 4.5 V, 4.7 V, or even higher. sciengine.comnih.govnih.gov In some systems, the electrochemical window has been reported to be extended to 5.3 V or 5.5 V. rsc.orgresearchgate.net

On the anode (cathodic stability), LiDFOB is preferentially reduced compared to conventional solvents like ethylene carbonate (EC). diva-portal.org This reductive decomposition contributes to the formation of a stable and effective Solid Electrolyte Interphase (SEI) on the anode surface (e.g., graphite (B72142) or lithium metal). diva-portal.orguri.edu A galvanostatic voltage profile for cells with LiDFOB shows a reduction plateau around 1.7 V vs. Li/Li⁺, attributed to its decomposition to form the SEI. diva-portal.org This LiDFOB-derived SEI is often composed of lithium oxalate, LiF, and borate (B1201080) species, which helps to passivate the anode, prevent continuous electrolyte reduction, and in the case of lithium metal anodes, promote uniform lithium plating and stripping. osti.govrsc.orguri.edu

The table below summarizes the reported electrochemical stability of LiDFOB-based electrolytes from various research findings.

Electrolyte SystemAnodic Stability Limit (V vs. Li/Li⁺)Cathodic Stability BehaviorKey FindingsReference
LiDFOB as additive> 4.5Forms stable SEI on graphiteLiDFOB is preferentially oxidized on the cathode and reduced on the anode, forming protective films. oaes.cc
1 M LiPF₆ + 2 wt.% LiDFOB in LP40~4.4 (Oxidation peak observed)Reduction peak at ~2.1 VLiDFOB decomposes at a higher voltage than the baseline electrolyte, contributing to SEI formation. diva-portal.org
Elastomeric QSE with LiDFOB5.36Forms uniform SEI on Li metalLiDFOB incorporation significantly improved the electrochemical window from 4.6 V to 5.36 V. rsc.org
1 M LiPF₆ + 2wt% LiDFOB in FEC:FEMC:HFEStable with LiNiO₂ cathode up to 4.5 VNot specifiedForms a thin, robust F- and B-rich CEI layer, enabling excellent capacity retention. osti.gov
LiDFOB + TMSP in carbonate electrolyteStable up to 4.7 V with Ni-rich NCMForms stable SEI on graphiteDual additives (LiDFOB+TMSP) form a stable F, B, and Si-rich CEI, inhibiting electrolyte decomposition at high voltage. sciengine.com

Preferential Redox Reactions Compared to Solvents and Other Salts

A key characteristic of LiDFOB is its tendency to undergo redox reactions at potentials within the stability window of common electrolyte solvents, such as ethylene carbonate (EC) and dimethyl carbonate (DMC). mdpi.com This preferential decomposition is fundamental to its function as a film-forming additive.

Preferential Oxidation: On the cathode side, LiDFOB has a higher Highest Occupied Molecular Orbital (HOMO) energy compared to solvents like EC, EMC, and DEC. mdpi.com This suggests that LiDFOB is more easily oxidized. The oxidation of the difluoro(oxalato)borate anion (DFOB⁻) occurs before the bulk electrolyte solvent, leading to the formation of a protective CEI. mdpi.commdpi.com This CEI layer, containing species like boron oxides (B-O) and boron fluorides (B-F), acts as a barrier, preventing the continuous oxidation of the more abundant solvent molecules at the high-voltage cathode surface. oaes.ccrsc.org This is particularly crucial for high-voltage cathodes where standard carbonate electrolytes are prone to severe oxidative decomposition. sciengine.com

Preferential Reduction: On the anode side, LiDFOB possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to EC, making it more susceptible to reduction. mdpi.comdiva-portal.org During the initial charging cycles, LiDFOB is reduced on the anode surface before the intercalation of lithium ions into graphite or the plating of lithium metal. nih.gov This reductive decomposition reaction yields a robust SEI rich in inorganic components like lithium oxalate (Li₂C₂O₄) and lithium fluoride (LiF), along with borate species. uri.eduosti.gov These components are more stable than the lithium ethylene dicarbonate (B1257347) (LEDC) that primarily forms from EC reduction. uri.edu The resulting SEI effectively passivates the anode surface, suppressing solvent co-intercalation in graphite and dendritic growth on lithium metal anodes. osti.govdiva-portal.org

Compared to other common lithium salts:

vs. LiPF₆: LiDFOB generally shows lower oxidative stability than LiPF₆, meaning it decomposes at a lower potential on the cathode. researchgate.net However, this is advantageous as it forms a protective CEI. researchgate.netacs.org On the anode, its reduction products contribute to a more stable SEI than that formed from LiPF₆ decomposition. researchgate.net Furthermore, LiDFOB decomposition does not produce hydrofluoric acid (HF), unlike the hydrolysis-prone LiPF₆. mdpi.com

vs. LiBF₄: LiDFOB combines the attributes of LiBF₄ (LiF formation) and LiBOB (oxalate and borate species formation). osti.gov While LiBF₄ also contributes to LiF in the SEI/CEI, LiDFOB provides a more complex and often more robust interfacial film due to the additional oxalate decomposition products. uri.eduosti.gov

vs. LiBOB: LiBOB is known for forming a stable, borate-rich SEI but has limitations like poor solubility and lower ionic conductivity. LiDFOB offers a balance, providing the film-forming benefits of the oxalatoborate structure while the fluorine atoms enhance solubility and ionic conductivity. db-thueringen.de The decomposition of both salts yields oxalate-containing species. uri.edu

The table below provides a comparative overview of the redox properties of LiDFOB.

Lithium SaltTypical Oxidation BehaviorTypical Reduction BehaviorKey Interfacial Components FormedReference
LiDFOBPreferentially oxidized before carbonate solvents; forms protective CEI.Preferentially reduced before carbonate solvents (e.g., EC); forms robust SEI.LiF, Lithium Oxalate, Borates (B-O, B-F bonds) oaes.ccmdpi.comdiva-portal.orguri.edu
LiPF₆Relatively high oxidative stability, but decomposition can be catalyzed by cathode surface.Decomposes to form LiF and other species.LiF, LixPOyFz nih.govdtu.dk
LiBF₄Lower oxidative stability compared to LiPF₆.Decomposes to form LiF.LiF, LixBFy osti.govresearchgate.net
LiBOBOxidizes to form borate-based CEI.Reduces to form stable SEI.Lithium Oxalate, Borates researchgate.neturi.edu

Theoretical and Computational Investigations of Lidfob Systems

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable for understanding the intricate reaction mechanisms of lithium difluoro(oxalato)borate (LiDFOB) at the electrode-electrolyte interfaces in lithium-ion batteries. These computational methods provide detailed insights into the electronic structure and energetics of the decomposition pathways, which are fundamental to the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI).

Reduction Pathways and Decomposition Products on Anodes

DFT calculations have been extensively used to investigate the reductive decomposition of the difluoro(oxalato)borate (DFOB⁻) anion on the anode surface. These studies are critical for understanding the formation of a stable and effective SEI layer, which is essential for the long-term cycling stability of lithium-ion batteries.

The reduction of the DFOB⁻ anion is a complex process with multiple potential pathways. Theoretical calculations suggest that the DFOB⁻ anion is preferentially reduced on the anode surface. oaes.cc One proposed mechanism involves a two-electron reduction, leading to the cleavage of B-O and C-C bonds in the oxalate (B1200264) group, which results in the formation of key inorganic products such as lithium fluoride (B91410) (LiF), lithium oxalate (Li₂C₂O₄), and boron trioxide (B₂O₃). oaes.ccoaepublish.comresearchgate.net Another pathway suggests a single-electron reduction can also occur, primarily yielding LiF and lithium oxalate. oaes.cc

Further computational analysis indicates that the lowest unoccupied molecular orbital (LUMO) of the DFOB⁻ anion is centered on the C=O bond, making it the most probable site for initial electron acceptance. oaes.cc Subsequent decomposition can generate a variety of products, including LiF, lithium carbonate (Li₂CO₃), and carbon dioxide (CO₂), alongside various boron-containing species. oaes.ccresearchgate.net The exact composition of the decomposition products is influenced by the specific electrochemical conditions and the composition of the electrolyte. oaes.cc The decomposition of LiDFOB can also lead to the formation of polymeric species like BF₂CH₂CH₂COOLi and BF₂OCH₂CH₂CH₂CH₂OBF₂, which are considered main components of the SEI film. oaes.ccresearchgate.net

Table 1: Predicted Anode Decomposition Products of LiDFOB from DFT Calculations
Product NameChemical Formula
Lithium FluorideLiF
Lithium OxalateLi₂C₂O₄
Boron TrioxideB₂O₃
Lithium CarbonateLi₂CO₃
Carbon DioxideCO₂
BF₂CH₂CH₂COOLiBF₂CH₂CH₂COOLi
BF₂OCH₂CH₂CH₂CH₂OBF₂BF₂OCH₂CH₂CH₂CH₂OBF₂

Oxidation Pathways and Decomposition Products on Cathodes

Theoretical studies pinpoint the highest occupied molecular orbital (HOMO) of the DFOB⁻ anion on the oxalate part of the molecule, identifying it as the most likely site for oxidation. oaes.cc Following this initial electron loss, the resulting radical species can undergo further reactions. One proposed oxidation pathway involves decarboxylation, leading to the formation of CO₂ and a difluoroborane (B8323493) radical (•BF₂). researchgate.net This highly reactive radical can then interact with other electrolyte components or the cathode surface. An alternative pathway involves the cleavage of the B-O bond, which can produce boron trifluoride (BF₃) and other oxalate-derived species. cityu.edu.hk The formation of BF₃ is a concern as it can react with trace water to form hydrofluoric acid (HF), which is known to degrade cathode materials. mdpi.com

Table 2: Predicted Cathode Decomposition Products of LiDFOB from DFT Calculations
Product NameChemical Formula
Carbon DioxideCO₂
Boron TrifluorideBF₃
Difluoroborane Radical•BF₂

Adsorption Energies of Decomposition Products on Electrode Surfaces

DFT calculations are also employed to determine the adsorption energies of LiDFOB decomposition products on the surfaces of both the anode (e.g., lithium metal or graphite) and cathode (e.g., LiNiO₂). oaes.ccoaepublish.comresearchgate.net These calculations are vital for predicting the composition, stability, and functionality of the SEI and CEI layers.

On the anode, inorganic products like LiF and Li₂O generally exhibit strong adsorption energies. researchgate.netresearchgate.net This strong binding is thought to promote the formation of a dense and stable SEI, which effectively passivates the anode surface and prevents continuous electrolyte decomposition. oaes.cc For example, the adsorption energies of BF₂CH₂CH₂COOLi and BF₂OCH₂CH₂CH₂CH₂OBF₂ on the Li (100) surface have been calculated to be -1.46 eV and -0.59 eV, respectively. oaes.cc

On the cathode, the adsorption of decomposition products can have a dual role. A stable CEI can protect the cathode from direct contact with the electrolyte, mitigating parasitic reactions. cityu.edu.hk However, the accumulation of certain adsorbed species can also hinder the transport of lithium ions and increase the cell's internal resistance. DFT calculations help to identify which decomposition products are most likely to adsorb on the cathode and influence its performance. oaes.ccoaepublish.comresearchgate.net

Molecular Dynamics Simulations for Solvation Structure and Ion Transport

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of LiDFOB in electrolyte solutions, providing crucial information about the solvation of lithium ions and the mechanisms of ion transport.

Li⁺ Solvation Shell Dynamics

MD simulations have been instrumental in characterizing the solvation structure of Li⁺ ions in LiDFOB-containing electrolytes. The composition and dynamics of the Li⁺ solvation shell are key determinants of ionic conductivity and the nature of the electrochemical reactions at the electrode surfaces.

In conventional carbonate-based electrolytes, Li⁺ is primarily coordinated by solvent molecules. However, MD simulations reveal that in the presence of LiDFOB, the DFOB⁻ anion can also directly participate in the Li⁺ primary solvation shell. researchgate.netresearchgate.net The number of solvent molecules and DFOB⁻ anions coordinating with a Li⁺ ion, known as the coordination number, is dependent on the salt concentration and the type of solvent used. arxiv.org

These simulations illustrate a continuous and dynamic exchange of ligands (both solvent molecules and DFOB⁻ anions) within the Li⁺ solvation shell. researchgate.net The frequency of this exchange directly impacts the mobility of Li⁺ ions and, consequently, the ionic conductivity of the electrolyte. A more labile solvation shell generally facilitates faster Li⁺ transport. The inclusion of DFOB⁻ in the solvation shell is particularly significant as it implies that the anion is transported along with the Li⁺ ion to the anode, where it can then decompose to form the SEI. researchgate.net

Machine Learning and Data-Driven Approaches for Electrolyte Design with LiDFOB

The development of next-generation batteries necessitates the design of optimal electrolyte formulations, a significant challenge due to the vast combinatorial design space and the complex interactions between multiple components. arxiv.orgarxiv.org Traditional experimental approaches that rely on trial-and-error are often time-consuming and resource-intensive. Machine learning (ML) and data-driven methodologies have emerged as powerful tools to accelerate the discovery process by uncovering underlying chemical design principles. arxiv.orgarxiv.orgibm.com These approaches leverage computational and experimental data to build predictive models that can rapidly screen vast chemical spaces, significantly reducing the number of required lab experiments. ibm.com For systems involving this compound (LiDFOB), these techniques are being applied to navigate the complexity of multi-component electrolytes and optimize formulations for target properties such as ionic conductivity and electrochemical stability. researchgate.netarxiv.org By integrating data-driven methods directly with battery testing experiments, researchers can create an accelerated workflow for material discovery and optimization. nih.govosti.govresearchgate.net

A typical data-driven workflow for electrolyte design involves several stages. It begins with the collection of an initial dataset from experimental performance metrics. nih.gov This data is then used to train ML models, which are subsequently employed to evaluate and predict the performance of a much larger, untested group of candidate formulations. nih.govosti.gov This synergy between simulation, experiment, and artificial intelligence allows for a more efficient search of the formulation design space to achieve target performance. ibm.com

A core component of data-driven electrolyte design is establishing robust structure-property relationships. Machine learning models are trained to correlate the chemical structures and compositions of electrolytes with their resulting electrochemical properties. chemrxiv.org For LiDFOB-containing electrolytes, this involves training models on datasets that map formulation details—such as salt concentration, solvent mixtures, and the presence of co-additives—to performance metrics like ionic conductivity, impedance rise, and specific capacity. arxiv.orgnih.gov

To enable these predictions, electrolyte components are converted into numerical representations, or features, that the ML model can process. This can involve using various molecular descriptors or graph-based representations of the chemical structures. arxiv.orgrsc.org For instance, a graph-based deep learning model has been successfully used to map changing variables in battery material design, including electrolyte composition, to the specific capacity of the battery. arxiv.org In other studies, ML models have been trained on datasets of single and dual additives, including LiDFOB, to predict final area-specific impedance, impedance rise, and final specific capacity for high-voltage battery systems. nih.govosti.gov

The development of universal machine learning potentials (uMLPs) represents a significant advancement, allowing for the accurate simulation of complex electrolyte systems. chemrxiv.org By training on a diverse database of salts, including LiDFOB, and solvents, these potentials can be used in machine learning molecular dynamics (MLMD) simulations to predict properties such as ionic conductivity and ion coordination dynamics, thereby providing a deeper understanding of the underlying transport mechanisms. chemrxiv.org This integrated approach, combining computational methods like Density Functional Theory (DFT) with ML, is effective for guiding electrolyte design. rsc.org

Table 1: Application of Machine Learning Models in Predicting Properties of LiDFOB-Containing Electrolytes This table summarizes various machine learning approaches and the specific properties they have been trained to predict for electrolyte systems that include or are applicable to LiDFOB.

ML Model/ApproachPredicted PropertiesSystem ContextReference(s)
Graph-Based Deep LearningSpecific capacityOptimization of electrolyte formulation for a target cathode loading. arxiv.org
Various ML ModelsFinal area-specific impedance, impedance rise, final specific capacityScreening of dual electrolyte additives for high-voltage Li-ion batteries. nih.govosti.gov
Universal Machine Learning Potential (uMLP) with MLMDIonic conductivity, coordination dynamics, Li deposition potentialHigh-throughput screening and understanding of ionic transport in complex electrolytes. chemrxiv.org
Chemical Foundation Model (SMI-TED-IC)Ionic conductivityFine-tuned on a large experimental dataset to guide generative screening. arxiv.orgresearchgate.net
Combined DFT, COSMO-RS, and MLLi- and TFSI-ion binding energiesRational design of electrolytes for extreme conditions. rsc.org

Beyond predicting the properties of known formulations, machine learning is increasingly used for the inverse design of new materials through generative screening. researchgate.netresearchgate.net This approach involves using a trained model to explore a vast, computationally generated space of potential electrolyte formulations to identify novel candidates with desired target properties. arxiv.org This method is particularly powerful for discovering complex, multi-component electrolyte systems that might be overlooked in traditional experimental screens. researchgate.net

One prominent example is the use of a chemical foundation model fine-tuned on a large experimental dataset of over 13,000 ionic conductivity values. arxiv.orgarxiv.org This model was then used in a "generative screening" campaign where it first computationally generated 100,000 electrolyte formulations. arxiv.org After filtering for viability (e.g., removing formulations with excessively high salt concentrations), the model screened the candidates to identify those with high predicted ionic conductivity. arxiv.org This process led to the discovery of several novel high-conductivity electrolyte formulations, including a LiDFOB-based electrolyte whose ionic conductivity was improved by 172% over the best-performing formulations found in the literature dataset. arxiv.orgarxiv.orgresearchgate.net

Similarly, data-driven workflows have been used to screen for optimal dual-additive combinations. nih.gov Starting with an initial experimental dataset of 28 additives, trained ML models were used to predict the performance of 125 untested dual-additive compositions, successfully identifying new high-performance systems that included LiDFOB. nih.govosti.gov These generative and screening frameworks support multi-condition-constrained generation, which is crucial for the multi-objective nature of electrolyte design where properties like conductivity, stability, and cost must be balanced. researchgate.net This unified predictive and generative approach marks a significant step forward in the data-driven design of electrolytes and other complex chemical systems. researchgate.net

Table 2: Examples of Optimized LiDFOB-Containing Electrolyte Systems Discovered via Generative Screening This table presents examples of new or improved electrolyte formulations containing LiDFOB that were identified through data-driven generative and screening approaches.

Discovery MethodOptimized System/FindingKey ImprovementReference(s)
Generative Screening with Chemical Foundation ModelNovel multi-solvent LiDFOB formulation172% improvement in ionic conductivity compared to literature benchmarks. arxiv.orgarxiv.orgresearchgate.net
ML-guided Screening of Additive CombinationsIdentification of optimal dual-additive systems (e.g., LiDFOB and succinic anhydride)Outperformed initial dataset in metrics like final specific capacity and impedance rise. nih.govosti.gov
Data-Driven OptimizationEnhanced electrolyte formulation for a target cathode loadingAchieved an additional 20% increase in specific capacity over experimental optimization. arxiv.org

Performance Enhancement Mechanisms in Electrochemical Devices with Lidfob

Improved Cycling Stability and Capacity Retention

The addition of LiDFOB to electrolytes significantly boosts the long-term performance and durability of lithium-ion batteries. This enhancement is primarily achieved through the formation of protective films on the electrode surfaces, which suppress detrimental side reactions and preserve the structural integrity of the electrodes.

Mitigation of Electrolyte Decomposition and Side Reactions

LiDFOB plays a crucial role in forming a stable and robust solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. oaepublish.com These protective layers are formed through the preferential decomposition of LiDFOB on the electrode surfaces. oaepublish.comoaes.cc The resulting interphases, rich in boron and fluorine-containing species like LiF, B-O complexes, and oxalate (B1200264) derivatives, are highly effective at preventing the continuous decomposition of the electrolyte solvents. oaes.cc This is particularly important at high voltages where conventional electrolytes are prone to oxidation. ethz.chacs.org

The presence of LiDFOB has been shown to suppress the formation of undesirable byproducts, such as lithium carbonate (Li2CO3), which can increase interfacial impedance and hinder battery performance. ethz.ch Furthermore, it can reduce the generation of harmful gases like CO2, which is indicative of suppressed lattice oxygen loss and interfacial side reactions. oaes.cc By forming a more stable interface, LiDFOB effectively minimizes parasitic reactions between the electrolyte and the electrodes, leading to improved coulombic efficiency and longer cycle life. oaes.cc

Suppression of Electrode Structural Degradation

The protective layers formed by LiDFOB are instrumental in preserving the physical and structural integrity of the electrodes during repeated charging and discharging cycles. For instance, on nickel-rich cathodes like NCM811 and NCM85, the LiDFOB-derived CEI can mitigate the irreversible structural degradation that occurs at high voltages. oaepublish.comoaes.cc This is achieved by the B-containing compounds in the CEI forming strong bonds with the lattice oxygen on the cathode surface, which helps to alleviate lattice oxygen loss and suppress the migration of transition metals. oaes.ccethz.ch

The suppression of structural degradation is also evident in the mitigation of intergranular cracks and surface reconstruction in cathode materials. ethz.ch By maintaining the structural integrity of the cathode, LiDFOB helps to prevent capacity fade and ensures more stable cycling performance over extended periods. oaes.cc

Role in Maintaining Electrode/Electrolyte Interface Integrity

The integrity of the interface between the electrode and the electrolyte is paramount for efficient battery operation. LiDFOB contributes significantly to maintaining this integrity by forming a stable and uniform CEI. ethz.ch This protective layer acts as a physical barrier, preventing direct contact between the highly reactive electrode materials and the electrolyte, thereby inhibiting detrimental side reactions. oaes.ccacs.org

The LiDFOB-derived CEI is not only robust but also electronically insulating and ionically conductive, allowing for the efficient transport of lithium ions while blocking electrons. oaepublish.com This property is crucial for preventing the continuous growth of the interfacial layer, which can lead to increased impedance and capacity loss. The stable interface created by LiDFOB results in less voltage decay during cycling, indicating a more stable electrode/electrolyte interphase with reduced polarization. ethz.ch

Table 1: Impact of LiDFOB on Cycling Performance of Li||NCM85 Batteries

Electrolyte Capacity Retention after 300 cycles (at 4.6V) Capacity Retention after 1000 cycles (2C/5C)
Base Electrolyte - 6%

Table 2: Cycling Performance of Li/SC-NCM83 Cells with Different Additives

Additive Capacity Retention after 150 Cycles
None (Baseline) 72.7% ethz.ch
1% LiDFOB 90.5% ethz.ch
1% LiPO2F2 88.3% ethz.ch

Enhanced Rate Capability

The ability of a battery to deliver high power, known as its rate capability, is significantly improved by the presence of LiDFOB in the electrolyte. This enhancement is a direct result of facilitated lithium-ion transport and reduced impedance at the electrode-electrolyte interface.

Facilitation of Fast Li+ Transport Kinetics

The interfacial layers formed by LiDFOB, while protective, are designed to allow for the rapid transport of lithium ions. The composition of the SEI and CEI, which can include species like LiF, is known to improve Li+ transport properties. researchgate.net This efficient ion transport is crucial for maintaining high performance at fast charging and discharging rates.

Research has shown that batteries containing LiDFOB exhibit significantly higher discharge capacities at high C-rates compared to those with standard electrolytes. For example, the discharge capacity of a battery at a 10 C rate was substantially increased with the addition of LiDFOB. oaepublish.com This indicates that the LiDFOB-modified interface does not hinder, but rather facilitates, the rapid movement of lithium ions between the electrolyte and the electrodes.

Reduction of Interfacial Impedance

A key factor in enhancing rate capability is the reduction of interfacial impedance. LiDFOB has been demonstrated to effectively lower the resistance at the electrode-electrolyte interface. Electrochemical Impedance Spectroscopy (EIS) studies have consistently shown that cells containing LiDFOB exhibit lower ohmic, interfacial, and charge transfer impedances compared to cells with baseline electrolytes. oaes.cc

Temperature Performance Enhancement (Low and High Temperature Operation)

The operational temperature range of lithium-ion batteries is a significant factor limiting their application in various environments. LiDFOB has been shown to improve battery performance at both low and high temperatures through distinct mechanisms.

Stabilization of Electrochemical Kinetics at Low Temperatures

At low temperatures, the performance of lithium-ion batteries is typically hindered by reduced ionic conductivity of the electrolyte and sluggish electrochemical kinetics at the electrode-electrolyte interface. nih.gov This leads to increased internal resistance and a significant drop in capacity and power output. nih.gov

LiDFOB addresses these challenges in several ways:

Improved Ionic Conductivity: LiDFOB, a hybrid of lithium bis(oxalato)borate (LiBOB) and lithium tetrafluoroborate (B81430) (LiBF4), combines the benefits of both. nih.govrsc.org It exhibits good solubility in common carbonate solvents, resulting in electrolytes with lower viscosity, which is crucial for maintaining adequate ionic conductivity at reduced temperatures. nih.govresearchgate.net

Enhanced Interfacial Ion Transfer: The presence of LiDFOB facilitates the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. researchgate.netsigmaaldrich.com This SEI layer, rich in inorganic components like LiF, possesses higher ionic conductivity compared to the SEI formed in standard electrolytes. researchgate.net A more conductive SEI reduces the charge transfer resistance, allowing for more efficient lithium-ion transport across the interface, even at low temperatures. rsc.orgresearchgate.net

Reduced Polarization: By improving both bulk electrolyte conductivity and interfacial kinetics, LiDFOB significantly reduces cell polarization at low temperatures. nih.gov For instance, batteries utilizing a LiDFOB-based electrolyte have demonstrated the ability to retain a high percentage of their room-temperature capacity at temperatures as low as -30°C. nih.gov

A comparative study highlighted the superior low-temperature performance of electrolytes containing LiDFOB.

Electrolyte SystemTemperature (°C)Capacity Retention (%)Reference
1 M LiDFOB in PC/EC/EMC-3086 nih.gov
Standard LiPF6-based electrolyte-20Significant capacity loss researchgate.net

Suppression of Parasitic Reactions at Elevated Temperatures

High temperatures accelerate detrimental parasitic reactions within a lithium-ion battery, leading to electrolyte decomposition, gas generation, and rapid capacity degradation. LiDFOB plays a crucial role in mitigating these effects.

Formation of a Robust Cathode Electrolyte Interphase (CEI): LiDFOB can be oxidized on the cathode surface, particularly at high voltages, to form a stable protective film known as the cathode electrolyte interphase (CEI). acs.orgresearchgate.netnih.gov This CEI layer acts as a barrier, suppressing the continuous decomposition of the electrolyte on the catalytically active cathode surface. acs.orgnih.gov

Scavenging of Harmful Species: The decomposition products of LiDFOB can help to scavenge harmful species, such as hydrogen fluoride (B91410) (HF), that can be generated in the electrolyte and can attack the electrode materials. researchgate.netnih.govbohrium.com

The effectiveness of LiDFOB in improving high-temperature performance is evident in cycling data.

Cell ConfigurationAdditiveTemperature (°C)Cycling ConditionsCapacity Retention (%)Reference
LiNi0.83Mn0.05Co0.12O2Graphite (B72142)1.5 wt% LiDFOBNot specified200 cycles at C/3
LiNi0.83Mn0.05Co0.12O2GraphiteNoneNot specified200 cycles at C/3
18650 LIB (NCM523Graphite)TMSP and LiDFOB6050 days storage

Suppression of Self-Discharge Phenomena

Self-discharge, the loss of capacity in a battery when not in use, is a critical issue, especially for long-term storage and applications where the battery is intermittently used. LiDFOB has been shown to significantly suppress self-discharge. acs.orgresearchgate.net

The primary mechanism for this suppression is the formation of stable and passivating SEI and CEI layers on both the anode and cathode surfaces. acs.orgresearchgate.net

Passivation of Electrodes: The protective films formed by the decomposition of LiDFOB are dense and robust. researchgate.net These layers effectively block the continuous reaction between the electrode materials and the electrolyte, which are the root cause of self-discharge. nih.govnih.gov

Inhibition of Electrolyte Decomposition: By preventing the electrolyte from continuously decomposing on the electrode surfaces, LiDFOB minimizes the parasitic reactions that consume lithium ions and electrons, thereby preserving the stored charge. acs.orgnih.gov

Research has demonstrated the effectiveness of LiDFOB in reducing self-discharge during storage.

Cell ConfigurationStorage ConditionsAdditiveOutcomeReference
LiNi0.83Mn0.05Co0.12O2LiHigh-temperature and long-term room-temperature storage at 4.4 VLiDFOB

Advanced Electrolyte Formulations Incorporating Lidfob

LiDFOB as a Primary Lithium Salt

The use of LiDFOB as the main conducting salt in an electrolyte is a departure from the conventional lithium hexafluorophosphate (B91526) (LiPF₆)-based systems. Research in this area focuses on leveraging LiDFOB's inherent properties, such as its thermal stability and ability to form a robust solid electrolyte interphase (SEI), to develop novel electrolyte systems. uri.eduresearchgate.net

Recently, significant progress has been made in developing ultralow-concentration electrolytes (ULCEs), which present advantages in terms of cost, viscosity, and performance at extreme temperatures. bohrium.com A key breakthrough is an electrolyte formulation containing just 2 wt.% (0.16 M) of LiDFOB in a standard ethyl carbonate/dimethyl carbonate (EC/DMC) solvent. bohrium.comscitechdaily.com This formulation is notable for its record-low salt-to-solvent mass ratio, which significantly reduces cost. bohrium.com Despite the low concentration, this electrolyte demonstrates a sufficiently high ionic conductivity of 4.6 mS/cm, making it practical for battery operation. scitechdaily.comazom.com

A primary benefit of using LiDFOB in this context is the nature of the interphase layer it forms. The difluoro(oxalato)borate (DFOB⁻) anion facilitates the creation of a robust, inorganic-dominated interphase on both lithium cobalt oxide (LCO) cathodes and graphite (B72142) anodes, leading to excellent cycling stability. bohrium.comscitechdaily.cominnovationnewsnetwork.com Unlike the commonly used LiPF₆, which decomposes in the presence of moisture to produce toxic hydrogen fluoride (B91410) (HF) gas, LiDFOB is stable in both water and air. azom.cominnovationnewsnetwork.com This stability simplifies battery manufacturing, allowing for assembly under ambient conditions, and eases recycling processes, thereby enhancing sustainability. bohrium.cominnovationnewsnetwork.com

Another advanced ULCE involves dissolving 0.1 M LiDFOB in an ionic liquid and a hydrofluoroether. researchgate.net This formulation is non-flammable and boasts a wide operating temperature range from -60 to 70 °C, addressing critical safety and performance challenges in lithium-metal batteries. researchgate.net

Table 1: Comparison of Electrolyte Concentrations
Electrolyte TypeTypical Salt ConcentrationKey CharacteristicsAssociated ChallengesRelevant Citations
Conventional1.0 - 1.2 MBased on LiPF₆ in carbonate solvents; a 30-year-old standard.Moisture sensitive (HF generation), limited performance window. scitechdaily.cominnovationnewsnetwork.com
High-Concentration> 3 MForms robust, inorganic-dominated interphases, improving performance.High cost, high viscosity, poor wetting ability, inferior conductivity. bohrium.comscitechdaily.com
Ultralow-Concentration (LiDFOB)< 0.3 M (e.g., 0.16 M)Low cost, low viscosity, moisture-resistant, stable interphases.Early stage of development; requires further understanding. bohrium.comscitechdaily.comazom.com

When used as the sole lithium salt, LiDFOB has demonstrated promising performance, positioning it as a viable alternative to LiPF₆. uri.edu In Li-metal cells, electrolytes with LiDFOB show higher coulombic efficiency and stability compared to LiPF₆-based electrolytes. nih.gov This is partly because LiDFOB helps create a more uniform and dense lithium plating morphology, which lessens the formation of problematic lithium dendrites. nih.gov

Studies on single-salt LiDFOB electrolytes in practical cell configurations have yielded significant findings. For instance, an electrolyte of 1.2 M LiDFOB in a propylene (B89431) carbonate/ethyl methyl carbonate (PC/EMC) mixture performed comparably to the standard LiPF₆-based electrolyte at 25°C and showed superior performance at an elevated temperature of 55°C. uri.edu The ability of the DFOB⁻ anion to reductively decompose at around 1.7 V (vs. Li/Li⁺) is crucial, as this process forms a stable and protective SEI on the graphite anode. researchgate.net This robust SEI contributes to very low interfacial impedance and excellent capacity retention, particularly at high temperatures. researchgate.net

Table 2: Performance of Single-Salt LiDFOB Electrolytes
Electrolyte CompositionCell ConfigurationKey FindingRelevant Citations
1.2 M LiDFOB in PC/EMCCoin cellsSuperior performance to standard LiPF₆ electrolyte at 55°C. uri.edu
1.2 M LiDFOB in FEC/DECAnode-free pouch cellsDemonstrated viability in anode-free configurations, though dual-salt systems performed better. researchgate.net
LiDFOB-based electrolyteLithium-ion cellsForms a robust SEI on graphite at ~1.7 V, leading to low impedance and good high-temperature capacity retention. researchgate.net
LiDFOB in ether solventLi||Cu cellsReduces Li dendrite formation compared to LiPF₆; results in fewer inactive "dead" Li residues after stripping. nih.gov

LiDFOB as a Functional Electrolyte Additive

Beyond its role as a primary salt, LiDFOB is widely investigated as a multifunctional additive to conventional electrolytes. researchgate.net Even in small quantities, it can significantly enhance battery performance by forming protective films on both the anode and cathode. researchgate.netmsesupplies.com

In dual-salt systems, LiDFOB often plays a crucial role in interface chemistry. For example, in a mixed LiPF₆/LiDFOB electrolyte, the LiDFOB component is more readily reduced, leading to the formation of a more effective SEI that inhibits side reactions. acs.org When paired with LiFSI or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), LiDFOB helps to suppress the corrosion of the aluminum current collector at the cathode, a known issue with imide-based salts. acs.org

One of the most effective dual-salt systems demonstrated is a mixture of LiDFOB and LiBF₄. In anode-free pouch cells, an electrolyte containing 0.6 M LiDFOB and 0.6 M LiBF₄ retained 80% of its capacity after 90 cycles, a significant improvement over cells using either LiDFOB or LiBF₄ as a single salt. researchgate.net

The performance of LiDFOB as an additive can be further enhanced when used in conjunction with other non-salt co-additives. These combinations are designed to address specific degradation mechanisms at both electrodes simultaneously.

A notable example is the pairing of LiDFOB with tris(trimethylsilyl) phosphite (B83602) (TMSPi). diva-portal.org In high-voltage systems, TMSPi oxidizes on the cathode surface to form a stable cathode electrolyte interphase (CEI), while LiDFOB reductively decomposes on the graphite anode to form a robust SEI. diva-portal.org A combination of 1 wt.% TMSPi and 2 wt.% LiDFOB in a conventional electrolyte increased capacity retention to 80% after 400 cycles, compared to 67% for the electrolyte without additives. diva-portal.org

Similarly, a synergistic effect is observed between LiDFOB and fluoroethylene carbonate (FEC). core.ac.uk Adding just 0.5 wt.% LiDFOB to a FEC-based electrolyte significantly improves the cycling performance of graphite anodes by creating a thinner, higher-quality SEI. acs.org For high-voltage single-crystal cathodes, combining 1% LiDFOB with 1% lithium difluorophosphate (LiPO₂F₂) as additives resulted in 93.7% capacity retention after 150 cycles, outperforming cells with either a single additive or no additives. ethz.ch

Table 3: Performance of LiDFOB with Co-additives in LiPF₆-based Electrolytes
Co-additive(s)LiDFOB ConcentrationCell ConfigurationObserved Synergistic EffectRelevant Citations
Fluoroethylene Carbonate (FEC)0.5 wt.%Graphite electrodeFormation of a thinner, higher-quality SEI with minimal LiF, leading to excellent cycling. acs.org
Tris(trimethylsilyl) phosphite (TMSPi)2 wt.%LNMO-graphite full cellsTMSPi forms a stable CEI on the cathode, while LiDFOB forms a stable SEI on the anode, improving capacity retention. diva-portal.org
Lithium Difluorophosphate (LiPO₂F₂)1 wt.%Li||SC-NCM83 cellsCombination significantly improves capacity retention (93.7% after 150 cycles) and rate performance at high voltage. ethz.ch
FEC0.05–0.10 MCu||LiFePO₄ cellsLiDFOB reacts on the lithium metal surface to generate a more stable SEI, optimizing performance. core.ac.uk

In mixed-salt electrolytes, such as LiFSI/LiDFOB, the DFOB⁻ anion actively participates in the Li⁺ solvation sheath, competing with FSI⁻ anions and solvent molecules. kaust.edu.sa This participation changes the Li⁺/FSI⁻ interactions and influences the decomposition pathways at the electrode surface. kaust.edu.sa Raman spectroscopy and nuclear magnetic resonance (NMR) studies confirm that LiDFOB's presence modifies the solvation environment. kaust.edu.sa

Computational studies show that a Li⁺-solvent-DFOB⁻ complex has a significantly lower lowest unoccupied molecular orbital (LUMO) energy compared to a complex with PF₆⁻. acs.org This indicates that the DFOB⁻-containing solvate is more easily reduced, promoting its preferential decomposition to form a stable SEI. acs.org In weakly solvating electrolytes, the DFOB⁻ anion is more likely to remain in the Li⁺ solvation shell, forming contact ion pairs (CIPs). nih.govresearchgate.net This anion-rich solvation structure can be tailored by the choice of solvent and is crucial for creating a stable electrode-electrolyte interface with fast Li⁺ transport kinetics. nih.gov

Compound and Abbreviation Table

Name/AbbreviationFull Name
AGGAggregates
CEICathode Electrolyte Interphase
CIPContact Ion Pair
DECDiethyl Carbonate
DFOB⁻Difluoro(oxalato)borate anion
DMEDimethoxyethane
DMCDimethyl Carbonate
ECEthylene (B1197577) Carbonate
EMCEthyl Methyl Carbonate
FECFluoroethylene Carbonate
FDMA1,2-bis(2-methoxyethoxy)ethane
HTE1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether
LCOLithium Cobalt Oxide
LiBF₄Lithium Tetrafluoroborate (B81430)
LiDFOBLithium Difluoro(oxalato)borate
LiFSILithium Bis(fluorosulfonyl)imide
LNMOLithium Nickel Manganese Oxide
LiPF₆Lithium Hexafluorophosphate
LiPO₂F₂Lithium Difluorophosphate
LiTFSILithium Bis(trifluoromethanesulfonyl)imide
LTOLithium Titanate
NCMNickel Cobalt Manganese
NMRNuclear Magnetic Resonance
PCPropylene Carbonate
SEISolid Electrolyte Interphase
TMSPiTris(trimethylsilyl) phosphite
ULCEUltralow-Concentration Electrolyte

LiDFOB in Quasi-Solid-State and Solid-State Electrolytes

This compound (LiDFOB) is emerging as a critical component in the development of safer, high-performance quasi-solid-state and solid-state electrolytes for lithium batteries. These electrolytes aim to replace flammable liquid electrolytes, enhancing battery safety and stability. mdpi.com

A key strategy in creating robust solid-state batteries is the in-situ polymerization of electrolytes, a process where a liquid precursor solution is converted into a solid polymer electrolyte directly within the battery cell. rsc.org This method ensures excellent interfacial contact between the electrolyte and the electrodes, which is crucial for efficient ion transport. rsc.org LiDFOB has proven to be a versatile component in this approach, often acting as both the lithium salt and a polymerization initiator. bohrium.comresearchgate.net

In one notable study, a novel eutectic solution of 1,3,5-trioxane (B122180) (TXE) and succinonitrile (B93025) (SN) was transformed into a solid-state polymer electrolyte (SPE) through in-situ polymerization initiated by LiDFOB. bohrium.comresearchgate.net This innovative approach avoids the need for additional initiators, which can introduce impurities. bohrium.comresearchgate.net The resulting SPE exhibited a significant ionic conductivity of 1.14 × 10⁻⁴ S cm⁻¹ and a wide electrochemical window of 4.5 V. bohrium.comresearchgate.net A LiCoO₂/Li metal battery utilizing this SPE demonstrated remarkable cycling stability, retaining 88% of its capacity after 200 cycles. bohrium.comresearchgate.net

Another approach involves the in-situ polymerization of 1,3-dioxolane (B20135) (DOL) initiated by LiDFOB to form a gel polymer electrolyte. mdpi.com The decomposition of LiDFOB yields BF₃, which acts as a Lewis acid initiator for the ring-opening polymerization of DOL. mdpi.com This gel polymer electrolyte showcased an impressive ionic conductivity of 1.12 × 10⁻⁴ S cm⁻¹ at a frigid -20 °C and an oxidation potential of 4.8 V. mdpi.com

Solvent-free deep eutectic solid polymer electrolytes have also been fabricated via in-situ polymerization. These electrolytes are composed of a poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) electrospun membrane, succinonitrile (SN), poly(ethylene glycol) diacrylate (PEGDA200), lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and LiDFOB. nih.gov In this system, LiDFOB is instrumental in forming a stable solid electrolyte interface (SEI). nih.gov The resulting SPEs, when assembled in various lithium metal battery configurations, showed excellent cycling performance and rate capability over a wide temperature range. nih.gov

Electrolyte SystemPolymerization MethodKey Role of LiDFOBIonic Conductivity (S cm⁻¹)Electrochemical Window (V)Cycling Performance
TXE/SN In-situ polymerizationLithium salt and initiator1.14 × 10⁻⁴4.588% capacity retention after 200 cycles (LiCoO₂/Li) bohrium.comresearchgate.net
DOL In-situ ring-opening reactionInitiator (via BF₃)1.12 × 10⁻⁴ at -20°C4.882% capacity retention after 500 cycles (Li‖LiFePO₄) mdpi.com
PVDF-HFP/SN/PEGDA200/LiTFSI In-situ thermal initiationSEI formation---WideExcellent cycling and rate capability nih.gov

The formation of a stable and protective layer on the surface of both the anode and cathode is paramount for the longevity and performance of lithium batteries. LiDFOB plays a crucial role in the creation of these protective layers, particularly in quasi-solid-state and solid-state systems.

In the LiDFOB-initiated TXE/SN solid polymer electrolyte system, the in-situ polymerization process facilitates the formation of kinetically favorable polymer-based protective layers on both the LiCoO₂ cathode and the lithium metal anode. bohrium.comresearchgate.net These layers are critical for achieving the observed outstanding cycling stability. bohrium.comresearchgate.net

Similarly, in gel polymer electrolytes, LiDFOB contributes to the formation of a robust cathode electrolyte interphase (CEI). rsc.org For instance, in a system with a LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathode, LiDFOB is preferentially oxidized, creating a dense and uniform CEI. rsc.org This protective layer, rich in B–O bonds and an outer organic-type LiₓBOᵧFₓ layer, shields the cathode from damage and prevents the continuous decomposition of the electrolyte. rsc.org

Research on polyethylene (B3416737) oxide (PEO)-based solid polymer electrolytes has also highlighted the effectiveness of LiDFOB. diva-portal.orgrsc.org Studies combining electrochemical impedance spectroscopy, galvanostatic cycling, and in-situ photoelectron spectroscopy have shown that PEO:LiDFOB electrolytes exhibit the highest capacity retention. diva-portal.orgrsc.org This superior performance is linked to the formation of a more effective, albeit less decomposed, SEI at the anode interface, which prevents further electrolyte degradation. diva-portal.orgrsc.org

Electrolyte SystemProtective LayerKey Components of Protective LayerImpact on Performance
TXE/SN SPE Polymer-based layers on anode and cathodePolyoxymethylene (from TXE)Suppresses side reactions, enhances interfacial compatibility bohrium.comresearchgate.net
NCM811 with LiDFOB Cathode Electrolyte Interphase (CEI)Inner LiF-rich layer, outer organic LiₓBOᵧFₓ layerProtects cathode, inhibits electrolyte decomposition rsc.org
PEO:LiDFOB SPE Solid Electrolyte Interphase (SEI) on anodeLess decomposed, more effective layerHighest capacity retention, prevents further electrolyte decomposition diva-portal.orgrsc.org

Integration of LiDFOB within Electrode Materials

A novel approach to harnessing the benefits of LiDFOB is its direct integration into the electrode structure. This strategy aims to enhance the utilization efficiency of the additive and promote the formation of a stable SEI in a more localized manner.

Traditionally, functional salt additives like LiDFOB are dissolved in the electrolyte. However, a significant portion of the additive may not be utilized during the formation of the SEI. researchgate.net To overcome this, researchers have explored implanting LiDFOB directly into the electrode.

ElectrodeLiDFOB Incorporation MethodInitial Coulombic Efficiency (ICE)Reversible Capacity (mAh·g⁻¹)
Silicon (Si) None (baseline)77.9%2,609.9
Si-DFOB 10 wt% LiDFOB implanted in electrode81.6%2,665.6

Data from a study on Si and Si-DFOB electrodes during the first charge/discharge cycle. researchgate.net

Integrating LiDFOB directly into the electrode not only enhances its utilization but also promotes the formation of a stable SEI precisely where it is needed most—at the electrode-electrolyte interface. This localized stabilization is crucial for mitigating the issues associated with high-capacity anode materials like silicon, which undergo significant volume changes during cycling. sciopen.com

The implantation of LiDFOB in a Si anode has been shown to create a robust SEI that effectively impedes interfacial side reactions and accommodates the expansion and contraction of the silicon particles. researchgate.netsciopen.com This leads to superior long-term cycling stability and enhanced rate capability. researchgate.net The resulting SEI is notably enriched with inorganic compounds, which contributes to its stability. researchgate.netsciopen.com

Anion and Solvent Decomposition Pathways in the Presence of LiDFOB

The efficacy of LiDFOB is rooted in its electrochemical decomposition behavior. It participates in forming the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI) on the cathode. acs.org Theoretical and experimental studies show that the DFOB⁻ anion undergoes preferential decomposition compared to common carbonate solvents. oaepublish.comresearchgate.net

On the anode side, the DFOB⁻ anion is reduced, a process that triggers the decomposition of solvents like ethylene carbonate (EC). oaepublish.com The primary decomposition pathway for LiDFOB is a ring-opening reaction, which is energetically more favorable than the breaking of the B-F bond. oaepublish.com This reduction leads to the formation of a robust, electronically insulating, and boron-rich SEI layer. oaepublish.com The decomposition products include inorganic species like lithium fluoride (LiF) and lithium oxalate (B1200264), as well as oligomeric borates and lithium carbonate (Li₂CO₃). uri.eduosti.govresearchgate.net

On the cathode side, particularly at high voltages, LiDFOB undergoes oxidative decomposition. researchgate.net This process contributes to the formation of a protective CEI film, which passivates the cathode surface and prevents further, more detrimental reactions involving the bulk electrolyte. researchgate.netresearchgate.net This dual-role functionality, being able to be both reduced at the anode and oxidized at the cathode, allows LiDFOB to form protective films on both electrodes, effectively suppressing broader electrolyte decomposition. acs.org

Key Decomposition Products of LiDFOB Reduction
Decomposition ProductChemical FormulaRole in Interphase
Lithium FluorideLiFEnhances mechanical stability and robustness of the SEI/CEI. uri.edu
Lithium OxalateLi₂(C₂O₄)Component of the SEI/CEI, contributing to a stable interface. uri.edu
Oligomeric Borates-Forms a crosslinked, stable inorganic backbone in the interphase layers. uri.edu
Lithium CarbonateLi₂CO₃A common SEI component, its formation is influenced by LiDFOB reduction. uri.edu

Gas evolution is a significant degradation mechanism in lithium-ion batteries, leading to cell swelling and performance decay. elsevierpure.com One of the gaseous byproducts can be carbon dioxide (CO₂), which can arise from the decomposition of carbonate-based electrolytes or surface contaminants on the electrodes. researchgate.netescholarship.orgsoton.ac.uk

In LiDFOB-containing systems, the decomposition of the oxalate ring in the DFOB⁻ anion is a potential source of CO₂. Research indicates that LiDFOB can be reduced to generate CO₂, which may subsequently react to form lithium carbonate (Li₂CO₃), a component of the SEI. researchgate.neturi.edu While direct gas analysis in some reduction experiments did not detect CO₂ in the headspace, the presence of Li₂CO₃ in the solid decomposition products strongly suggests its formation as an intermediate. uri.eduosti.gov The formation of CO₂ is often more pronounced at the cathode, where electrolyte oxidation occurs, a process that LiDFOB helps to mitigate by forming a passivating film. researchgate.netresearchgate.net

Continuous consumption of the electrolyte through parasitic reactions at the electrode surfaces is a primary cause of capacity fade and impedance growth in lithium-ion batteries. The decomposition products of LiDFOB form dense and stable SEI and CEI layers that act as a physical and electronic barrier between the electrodes and the electrolyte. oaepublish.comresearchgate.net

This protective function significantly suppresses the continuous and severe decomposition of the bulk electrolyte. oaepublish.com By passivating the highly reactive surfaces of both the anode and cathode, especially at high voltages, the LiDFOB-derived interphases inhibit parasitic reactions that would otherwise consume electrolyte components and active lithium. acs.orgoaepublish.comresearchgate.net This leads to improved coulombic efficiency and extended cycle life. researchgate.net

Electrode Degradation Mitigation by LiDFOB

LiDFOB plays a crucial role in protecting the structural and chemical integrity of the electrodes, leading to significant improvements in battery stability and performance.

In high-voltage cathodes, particularly nickel-rich materials, a major degradation pathway is the loss of lattice oxygen at high states of charge. berkeley.edu This oxygen release can trigger exothermic reactions with the electrolyte, leading to thermal runaway, and cause structural degradation of the cathode material. berkeley.edukit.edu

The boron-containing species derived from the decomposition of LiDFOB are effective in mitigating this issue. oaepublish.com Compounds such as boron trifluoride (BF₃) and other B-O containing species can coordinate with the surface lattice oxygen of the cathode. oaepublish.com This creates strong B-O complexing bonds that stabilize the oxygen anions in the lattice, making them less susceptible to release during high-voltage cycling. oaepublish.comnih.gov By anchoring the surface oxygen, LiDFOB helps to preserve the cathode's structural integrity and prevent the cascade of degradation reactions that follow oxygen loss. oaepublish.com

The dissolution of transition metals (like Co, Mn, Ni) from the cathode structure and their subsequent migration and deposition on the anode is a severe degradation mechanism. atomiclayerdeposition.com This process leads to capacity loss, increased impedance, and can poison the anode's SEI layer. atomiclayerdeposition.com

LiDFOB effectively counters this degradation pathway. The robust CEI film formed from LiDFOB's oxidative decomposition products acts as a protective barrier on the cathode surface. acs.orgresearchgate.net This film physically shields the cathode material from direct contact with the electrolyte, particularly from acidic species like hydrogen fluoride (HF) which are known to accelerate transition metal dissolution. atomiclayerdeposition.com By preventing this chemical attack, the LiDFOB-derived CEI significantly reduces the dissolution of transition metal ions, thereby enhancing the long-term stability of the cell. acs.org The addition of LiDFOB has been shown to successfully shift the critical voltage for anodic dissolution of metals to higher potentials. researchgate.net

Performance Enhancement in LiDFOB-Containing Cells
SystemLiDFOB ConcentrationKey ImprovementReference
Li||NCM852 wt%Capacity retention of 74% after 300 cycles at 4.6 V. oaepublish.com
LiNi₀.₈₃Mn₀.₀₅Co₀.₁₂O₂||Graphite1.5 wt%Retained 83.1% of initial capacity after 200 cycles (vs. 59.9% without LiDFOB). acs.org
Li-LCO1 M LiDFOB/DMEMaintains 86% capacity retention over 1000 cycles at 2 C and 4.5 V. researchgate.net
LiFePO₄AdditiveCapacity retention of 94.4% over 400 cycles (vs. 66.1% without additive). researchgate.net

Volume changes in electrode materials during lithium insertion and extraction can lead to mechanical stress, particle cracking, and loss of electrical contact, which are forms of structural instability. escholarship.org This is particularly problematic for high-capacity materials.

The stable and uniform interfacial films created by LiDFOB decomposition help to mitigate these mechanical degradation modes. On the cathode side, by preventing lattice oxygen loss and transition metal dissolution, LiDFOB helps preserve the fundamental crystal structure of the active material, making it more resilient to cycling-induced stress. oaepublish.comresearchgate.net The stable CEI can effectively suppress structural damage to the cathode over prolonged cycling. researchgate.net On the anode, the LiDFOB-derived SEI promotes more homogeneous lithium plating and stripping, which can inhibit the growth of lithium dendrites—a major cause of structural instability and safety concerns in lithium metal batteries. oaepublish.com

Characterization Methodologies for Lidfob and Its Interfacial Products

Spectroscopic Techniques for Interfacial Layer Analysis

Spectroscopic techniques are indispensable for elucidating the chemical composition of the SEI and CEI layers formed from LiDFOB-containing electrolytes. These methods provide detailed information about the elemental and molecular species present at the electrode-electrolyte interface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the top few nanometers of a material. In the context of LiDFOB, XPS is crucial for identifying the decomposition products that constitute the SEI and CEI.

Studies have shown that the SEI formed in the presence of LiDFOB is often rich in inorganic species. nih.govrsc.org XPS analysis reveals the presence of lithium fluoride (B91410) (LiF), lithium carbonate (Li₂CO₃), and boron-containing species like B-O and B-F compounds on the electrode surface. oaes.ccethz.chcityu.edu.hk The relative abundance of these components can be tracked with sputter depth profiling, which progressively removes layers of the SEI, to understand its layered structure. rsc.orgresearchgate.net For instance, an inorganic-rich SEI, as confirmed by XPS, is associated with a dense and stable lithium deposition, leading to improved cycling performance. nih.govrsc.org The use of LiDFOB can lead to a lower carbon/oxygen ratio in the SEI compared to traditional electrolytes, indicating a more inorganic nature. nih.gov

Table 1: Key XPS Findings for LiDFOB-derived Interfacial Layers

Interfacial LayerKey Species Identified by XPSAssociated BenefitReferences
SEI (Anode) LiF, Li₂CO₃, Boron compounds (B-O, B-F), Lithium Oxalate (B1200264)Forms an inorganic-rich, stable layer; suppresses dendrite growth; promotes dense Li deposition. nih.govrsc.orgoaes.cccityu.edu.hk
CEI (Cathode) Boron and Fluorine-rich species; suppresses LiPF₆ decompositionForms a stable protective layer; inhibits electrolyte decomposition at high voltages. ethz.chscispace.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and molecular structures within the SEI and CEI. It provides complementary information to XPS by revealing the molecular bonding environment.

In studies of LiDFOB, FTIR has been instrumental in confirming the presence of decomposition products. uri.eduresearchgate.net For example, the reduction of LiDFOB can lead to the formation of lithium oxalate (Li₂C₂O₄), which is identifiable by its characteristic absorption bands. researchgate.net FTIR can also detect the presence of lithium alkyl carbonates and other organic species that may form from solvent decomposition. The comparison of FTIR spectra before and after cycling reveals the chemical changes occurring at the electrode surface and the participation of LiDFOB in the formation of the interfacial layers. researchgate.netresearchgate.net Some studies have used in-situ ATR-FTIR to monitor the evolution of the SEI in real-time. researchgate.netdiva-portal.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ⁷Li, ¹³C, ¹⁹F, ¹¹B)

NMR spectroscopy is a versatile technique that provides detailed information about the chemical environment of specific nuclei. For LiDFOB, multinuclear NMR (⁷Li, ¹³C, ¹⁹F, and ¹¹B) is employed to study the salt itself, its solvation in the electrolyte, and its decomposition products. uri.eduresearchgate.net

¹⁹F NMR is particularly useful for tracking the fate of the fluorine atoms in LiDFOB. The reduction of LiDFOB often leads to the formation of LiF, which gives a characteristic signal in the ¹⁹F NMR spectrum. osti.gov Residual LiDFOB and the formation of other fluorine-containing species like LiBF₄ can also be monitored. osti.govresearchgate.net The chemical shift of ¹⁹F can provide insights into the coordination environment of the fluorine atoms. doi.org

¹¹B NMR allows for the investigation of the boron environment. The signal for LiDFOB can be distinguished from its decomposition products, such as those containing B-O bonds. osti.govd-nb.info This helps in understanding the breakdown mechanism of the borate (B1201080) ring.

¹³C NMR is used to identify carbon-containing species, including the oxalate group in LiDFOB and its reduction product, lithium oxalate. osti.gov It can also probe the decomposition of organic carbonate solvents. researchgate.net

⁷Li NMR provides information about the lithium-ion solvation environment. tudelft.nl The chemical shift of ⁷Li can indicate the degree of interaction between lithium ions and the solvent molecules versus the anions, offering insights into the electrolyte's transport properties. tudelft.nl

Table 2: Representative NMR Chemical Shifts for LiDFOB and Related Species

NucleusSpeciesChemical Shift (ppm)Reference
¹⁹F LiDFOB~ -147 to -155.5 osti.govdoi.org
¹⁹F LiF~ -122 osti.gov
¹¹B LiDFOB~ 2.9 to 7.9 osti.govd-nb.info
¹³C LiDFOB~ 161.1 osti.gov
¹³C Lithium Oxalate~ 173.2 osti.gov
⁷Li LiDFOB in DME~ -0.73 tudelft.nl

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to non-polar bonds and can be used to study the solvation structure of LiDFOB in the electrolyte and identify interfacial products.

Raman studies can reveal the interactions between LiDFOB and the solvent molecules, providing insights into the Li⁺ solvation sheath. kaust.edu.saresearchgate.net The vibrational modes of the DFOB⁻ anion can be monitored to understand its coordination with lithium ions. researchgate.netsci-hub.se For instance, shifts in the Raman bands associated with the oxalate ring can indicate its involvement in the SEI formation. The technique has also been used to identify the formation of species like B₂O₃ from the decomposition of LiDFOB. sci-hub.se

Microscopic and Imaging Techniques for Interfacial Morphology

While spectroscopic techniques provide chemical information, microscopic techniques are essential for visualizing the morphology and structure of the interfacial layers.

Scanning Electron Microscopy (SEM)

SEM is a widely used technique to obtain high-resolution images of the surface morphology of electrodes. It is invaluable for observing the effects of LiDFOB on the structure of the SEI and the underlying electrode material.

SEM images have shown that the use of LiDFOB can lead to the formation of a more uniform and stable SEI on graphite (B72142) anodes. nih.gov In the absence of LiDFOB, the electrode surface can become covered with thick and non-uniform decomposition products, whereas the presence of the additive often results in a cleaner and more well-defined surface. oaes.ccnih.gov This improved morphology is correlated with better cycling stability. On the cathode side, LiDFOB can help maintain the structural integrity of the active material by forming a protective CEI, which is observable by SEM as a smoother surface with fewer cracks after cycling. oaes.ccresearchgate.net SEM is also used to study the morphology of plated lithium metal, where LiDFOB can promote a denser and more uniform deposition, suppressing the formation of dendrites. oaes.ccresearchgate.netresearchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and nanostructure of the Solid Electrolyte Interphase (SEI) formed on electrodes. In the context of LiDFOB, TEM analysis, particularly High-Resolution TEM (HR-TEM), has been instrumental in elucidating the unique characteristics of the SEI.

Ex-situ TEM studies have revealed that electrolytes containing LiDFOB facilitate the formation of a uniform and stable SEI layer on the electrode surface. osti.gov A key finding from these investigations is the presence of nanostructured Lithium Fluoride (LiF) particles embedded within the SEI. osti.govosti.gov The oxalate moiety from the LiDFOB molecule is believed to act as a capping agent, leading to the uniform distribution of these LiF nanoparticles. osti.gov This nanostructure is thought to create uniform diffusion field gradients on the lithium electrode, which contributes to improved cycling performance. osti.gov

Cryogenic TEM (cryo-TEM) has emerged as a valuable tool for preserving the sensitive structure of the SEI for a more accurate analysis. osti.govpolyu.edu.hk Cryo-TEM studies have provided detailed insights into the amorphous nature of the inorganic components in the SEI formed with LiDFOB, which is believed to enhance ionic conductivity. polyu.edu.hk These investigations have also helped in understanding the elemental distribution within the SEI layer. polyu.edu.hk

The table below summarizes key findings from TEM analyses of LiDFOB-containing electrolytes.

TEM Technique Key Findings Reference
Ex-situ TEMFormation of a uniform SEI film composed of nanostructured LiF particles. osti.gov osti.gov
HR-TEMObservation of amorphous inorganic components within the SEI, contributing to enhanced ionic conductivity. polyu.edu.hk polyu.edu.hk
Cryo-TEMDetailed analysis of the SEI nanostructure, revealing the distribution of elements like F, O, and C. polyu.edu.hk polyu.edu.hk
Energy-Dispersive X-ray Spectroscopy (EDX) coupled with TEMConfirmed that clusters of primary particles in the SEI are largely composed of Fluorine (F), while the surrounding coating is rich in Oxygen (O). osti.gov osti.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides topographical and mechanical information about the SEI layer at the nanoscale. For LiDFOB, in-situ AFM has been employed to monitor the real-time evolution of the SEI morphology during electrochemical cycling. cip.com.cnresearchgate.netchemrxiv.org

Studies using AFM have shown that the addition of LiDFOB to the electrolyte leads to the formation of a thin, yet mechanically robust and hard, SEI layer. researchgate.net This is in contrast to the thicker and softer SEI layers that can form with other additives. researchgate.net The hardness of the LiDFOB-derived SEI is attributed to a higher content of inorganic species, such as LiF and lithium carbonate. researchgate.net The uniform and stable nature of this SEI layer is crucial for preventing unwanted side reactions and ensuring the long-term cycling stability of the battery. researchgate.netnih.gov

The table below presents findings from AFM studies on the SEI formed in the presence of LiDFOB.

AFM Mode Key Findings Reference
In-situ AFMReal-time observation of the formation of a thin and uniform SEI layer on the electrode surface. cip.com.cnresearchgate.net cip.com.cnresearchgate.net
Topographical ImagingRevealed a smoother surface morphology of the electrode when cycled with LiDFOB-containing electrolyte. researchgate.net researchgate.net
Force SpectroscopyDetermined that the SEI formed with LiDFOB is harder and stiffer due to a higher concentration of inorganic components. researchgate.net researchgate.net

Electrochemical Characterization Techniques

Electrochemical techniques are fundamental to assessing the performance and understanding the reaction mechanisms of LiDFOB in battery systems.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is used to investigate the electrochemical behavior of LiDFOB and to identify the potential at which it undergoes reduction and oxidation. CV curves for electrolytes containing LiDFOB typically show a distinct reductive peak at a higher potential compared to standard electrolytes. nih.govdiva-portal.org This peak is attributed to the decomposition of the LiDFOB molecule and the subsequent formation of the SEI layer. nih.gov The absence of this peak in subsequent cycles indicates the formation of a stable and passivating SEI film on the electrode surface. nih.gov The position and intensity of these peaks provide valuable information about the SEI formation process and the electrochemical compatibility of the electrolyte with the electrode materials. nih.govdiva-portal.org

Galvanostatic Charge/Discharge Cycling

Galvanostatic Charge/Discharge Cycling is a standard method to evaluate the practical performance of a battery. For cells utilizing LiDFOB-containing electrolytes, these tests consistently demonstrate improved cycling stability, higher capacity retention, and excellent coulombic efficiency. nih.govjst.go.jpmdpi.com For instance, the addition of a small amount of LiDFOB (e.g., 0.5 wt%) to a base electrolyte has been shown to significantly enhance the cycling performance of graphite anodes. nih.gov After numerous cycles, cells with LiDFOB can maintain a high percentage of their initial capacity. nih.gov The stable charge-discharge plateaus observed in the voltage profiles further confirm the excellent cycling stability imparted by the LiDFOB-derived SEI. nih.govresearchgate.net

The following table summarizes representative galvanostatic cycling data.

Electrolyte System Performance Metric Value Reference
1.0 M LiPF6 in FEC-EMC with 0.5 wt% LiDFOBCapacity Retention (after 90 cycles)99.2% nih.gov
1 M LiDFOB in FEC:DME (3:7, v/v)Discharge Capacity~200 mAh/g mdpi.com
3 mol LiFSI with 0.1 mol LiDFOBCycle LifeStable for 100 cycles jst.go.jp
1 wt. % TMSPi and 2 wt. % LiDFOB in LP40Capacity Retention (after 400 cycles)80% diva-portal.org

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various resistive and capacitive elements within a battery. mdpi.com In the study of LiDFOB, EIS is crucial for characterizing the ionic conductivity of the electrolyte and the impedance of the SEI and cathode-electrolyte interphase (CEI). mdpi.comresearchgate.netrsc.org

Linear Sweep Voltammetry (LSV)

Linear Sweep Voltammetry (LSV) is employed to determine the electrochemical stability window of the electrolyte. nih.govnih.govmdpi.commdpi.com A wide electrochemical stability window is essential for high-voltage battery applications. Studies have shown that electrolytes containing LiDFOB possess a high anodic stability, with breakdown voltages observed at potentials suitable for high-voltage cathodes. nih.govresearchgate.net For instance, a gel polymer electrolyte containing LiDFOB exhibited a breakdown voltage of up to 4.46 V vs. Li/Li+. nih.gov This indicates that LiDFOB can effectively suppress electrolyte decomposition at high potentials, making it a promising component for next-generation high-energy-density lithium-ion batteries. nih.govsciengine.com

In-situ and Operando Techniques for Characterizing LiDFOB

The performance of Lithium difluoro(oxalato)borate (LiDFOB) as a salt or additive in lithium-ion batteries is intrinsically linked to its influence on the electrochemical interfaces and the structural stability of the electrodes. To understand these dynamic processes, researchers employ advanced in-situ and operando characterization methods. These techniques allow for the real-time monitoring of changes within the battery as it charges and discharges, providing critical insights that are not accessible through ex-situ analysis of cycled components.

In-situ X-ray Diffraction (XRD) for Structural Changes

In-situ and operando X-ray Diffraction (XRD) are powerful, non-destructive techniques used to probe the crystalline structure of electrode materials during battery operation. osti.govfrontiersin.org By directing an X-ray beam into a specially designed battery cell, changes in the lattice parameters, phase transformations, and the evolution of crystalline products like metallic lithium can be tracked in real time. mdpi.comornl.gov This provides invaluable information on how LiDFOB affects the structural integrity and reaction pathways of both the cathode and the anode.

Research utilizing operando XRD has demonstrated that LiDFOB plays a significant role in preserving the structural stability of cathode materials, particularly at high voltages. In Li||NCM85 batteries, the presence of LiDFOB in the electrolyte mitigates the irreversible structural degradation of the cathode during cycling. oaes.cc This is evidenced by a smaller variation in the diffraction angle of the (003) lattice plane after 300 cycles compared to a baseline electrolyte, indicating superior structural reversibility. oaes.cc The LiDFOB-derived cathode-electrolyte interphase (CEI) is robust enough to lessen the detrimental phase transitions that often lead to capacity fade. oaes.cc

On the anode side, operando XRD reveals that LiDFOB influences the nature of lithium deposition. Electrolytes containing LiDFOB can promote the initial formation of non-crystalline or amorphous lithium, which is beneficial for creating more uniform lithium growth and preventing the formation of dendrites. osti.gov Studies comparing different electrolytes have shown that those with LiDFOB can lead to the deposition of less crystalline lithium compared to standard carbonate electrolytes, which helps in achieving high efficiency in lithium metal batteries. osti.gov

Table 1: Findings from In-situ and Operando XRD Studies on LiDFOB-containing Electrolytes
ObservationElectrodeElectrolyte SystemKey FindingReference
Structural ReversibilityNCM85 CathodeLiDFOB-containing carbonate electrolyte vs. Base electrolyteThe variation range of the (003) peak after 300 cycles was smaller with LiDFOB (0.28°) compared to the base electrolyte (0.35°), indicating enhanced structural stability. oaes.cc
Phase TransitionNCM85 CathodeLiDFOB-containing carbonate electrolyte vs. Base electrolyteThe evolution angle of the (003) peak during the H2 to H3 phase transition was lower in the LiDFOB system (1.0774°) versus the base (1.1820°), suggesting suppressed detrimental phase changes. oaes.cc
Lithium DepositionCopper AnodeDual-salt electrolyte with LiDFOB vs. LP57 (standard)Promoted the formation of non-crystalline lithium in the initial stages, leading to more uniform Li plating. The amount of crystalline Li formed was less than with the standard electrolyte. osti.gov

In-situ AFM for SEI formation

In-situ Atomic Force Microscopy (AFM) is a surface-sensitive technique that provides real-time, nanoscale visualization of the electrode/electrolyte interface. npl.co.uk It allows researchers to directly observe the formation, evolution, and mechanical properties of the Solid Electrolyte Interphase (SEI) on the anode and the CEI on the cathode as they form and change during electrochemical cycling. npl.co.ukacs.org This technique is crucial for understanding how additives like LiDFOB modify the interfacial chemistry and morphology.

Studies have shown that LiDFOB is effective in forming a stable and protective SEI layer. When added to fluoroethylene carbonate (FEC)-based electrolytes, which otherwise struggle to form a protective SEI on graphite, LiDFOB enables the generation of a thinner and higher-quality film. nih.govnih.gov This SEI is formed by the sacrificial reduction of the LiDFOB additive, which occurs at a higher potential than the solvent, thereby passivating the electrode surface early in the first cycle. nih.gov The resulting SEI is better at preventing the continuous decomposition of the electrolyte, leading to significantly improved cycling performance of graphite electrodes. nih.govnih.gov

In-situ AFM imaging can reveal the morphology of these LiDFOB-derived interphases. The SEI formed in the presence of LiDFOB is often described as uniform and composed of nanostructured particles, such as lithium fluoride and lithium oxalate, covered by a smooth layer of lithium carbonate. osti.gov This specific composition and morphology are believed to promote uniform lithium ion flux, which is critical for preventing dendrite growth on lithium metal anodes. osti.gov The ability of in-situ AFM to track the evolution of surface morphology and even measure mechanical properties like stiffness provides direct evidence of the superior nature of the SEI formed with LiDFOB. npl.co.ukacs.org

Table 2: Summary of In-situ AFM and Interfacial Analysis of LiDFOB
Technique/FocusElectrolyte SystemSubstrateKey FindingReference
SEI Formation1.0 M LiPF6 in FEC-EMC with 0.5 wt% LiDFOBGraphiteLiDFOB is sacrificially reduced to form a thinner, higher-quality SEI with little LiF, preventing runaway electrolyte reduction and improving cycling stability. nih.govnih.gov
SEI MorphologyLiDFOB-containing carbonate electrolyteLithium MetalForms a uniform film composed of nanostructured LiF particles covered by a smooth layer of Li2CO3 and lithium oxalate, regulating Li deposition. osti.gov
Initial Decomposition in SPEPEO:LiDFOBLithium MetalExhibited the least decomposition at the interface compared to PEO:LiBOB and PEO:LiBF4, creating a more effective SEI and leading to higher capacity retention. nih.gov

Differential Electrochemical Mass Spectrometry (DEMS) for Gas Analysis

Differential Electrochemical Mass Spectrometry (DEMS) is an in-situ analytical method that combines electrochemical measurements with mass spectrometry to identify and quantify volatile or gaseous species evolved during battery operation. hidenanalytical.com A specialized cell allows gases produced at the electrode surface to be continuously sampled into a mass spectrometer, providing real-time, mass-resolved analysis of reaction products as a function of potential and time. hidenanalytical.comnih.gov This is particularly useful for studying electrolyte decomposition, SEI formation chemistry, and oxygen release from cathode materials at high voltages.

When LiDFOB is used in electrolytes for high-voltage cathodes, DEMS analysis reveals its effectiveness in suppressing parasitic reactions. For instance, in cells with lithium-rich layered oxides, charging to high potentials can cause the release of lattice oxygen, which then reacts with the carbonate electrolyte to generate CO2. nih.gov The use of a ternary fluorinated electrolyte system containing LiDFOB was shown to significantly inhibit this gas evolution. nih.gov By forming a more stable and protective CEI, LiDFOB reduces the oxidative decomposition of the electrolyte and the detrimental release of oxygen from the cathode structure. nih.gov

Similarly, Online Electrochemical Mass Spectrometry (OEMS), a closely related technique, has confirmed that additives like LiDFOB can inhibit the continuous breakdown and reformation of the SEI. nih.gov These recurring reactions consume active lithium and generate gases, leading to capacity fade and an increase in cell impedance. The reduction in gas evolution detected by DEMS/OEMS serves as direct evidence of the stabilizing effect of LiDFOB at the electrode-electrolyte interface. nih.govnih.gov

Table 3: Gas Analysis Findings from DEMS/OEMS in LiDFOB-containing Systems
Gas Species DetectedElectrode/ProcessElectrolyte SystemKey FindingReference
O₂, CO₂Li-rich Layered Oxide CathodeTernary fluorinated electrolyte with LiDFOB vs. BaselineThe LiDFOB-containing electrolyte suppressed the evolution of O₂ and CO₂, indicating reduced electrolyte oxidation and less oxygen release from the cathode at high voltage (>4.5 V). nih.gov
General Gas EvolutionAnode/SEIElectrolyte with LiDFOB additiveLiDFOB inhibits the consecutive breakdown and reformation of the SEI, a process that leads to gas evolution and consumption of the lithium inventory. nih.gov

Emerging Research Directions and Future Perspectives of Lidfob

Expanding Application Domains Beyond Traditional Li-ion Batteries

While LiDFOB has proven its merit in conventional lithium-ion batteries, its unique electrochemical properties are paving the way for its use in a new generation of energy storage systems. Research is increasingly focused on leveraging LiDFOB to overcome the challenges associated with post-lithium-ion technologies, which promise higher energy densities and improved safety.

One of the most promising areas is in anode-free lithium metal batteries (AFLMBs). ipi-singapore.orgoup.com These batteries eliminate the traditional graphite (B72142) anode, instead plating lithium directly onto a copper current collector during charging. This design can significantly increase energy density. ipi-singapore.org However, AFLMBs suffer from poor lithium plating and rapid capacity decay. ipi-singapore.org LiDFOB-based electrolytes, particularly in high concentrations (1.5M to 3M) or as part of dual-salt formulations with lithium tetrafluoroborate (B81430) (LiBF₄), have been shown to enable smooth, reversible lithium plating and stripping. ipi-singapore.orgoup.com This leads to remarkable performance improvements, with pouch cells achieving 80% capacity retention after 90 cycles, a significant step toward practical application. oup.com

Beyond anode-free designs, LiDFOB is being investigated in lithium-sulfur (Li-S) batteries, which have a very high theoretical energy density but are plagued by issues like the polysulfide shuttle effect. frontiersin.org Functional additives and advanced electrolyte formulations are critical to stabilizing the sulfur cathode and lithium metal anode, and the film-forming properties of LiDFOB are being explored in this context. frontiersin.org Similarly, in solid-state batteries, which replace flammable liquid electrolytes with solid ion conductors for enhanced safety, LiDFOB is considered for use in polymer-based solid electrolytes to improve interfacial stability between the electrodes and the solid electrolyte. syr.edudiva-portal.org

Currently, the primary application domain for LiDFOB remains firmly within energy storage, specifically batteries. While its role in enabling high-efficiency electrochemical processes is evident in next-generation batteries like AFLMBs, its application in broader industrial electrochemical processes outside of energy storage is not yet a significant area of research based on available literature. The focus remains on its function as a salt or additive in electrolytes for high-performance batteries, including those designed for wide temperature ranges and high-voltage applications. acs.orgbohrium.com

Design Principles for Next-Generation Borate-Based Salts

The success of LiDFOB and its predecessor, lithium bis(oxalato)borate (LiBOB), has spurred research into designing new borate-based salts with tailored properties. bohrium.comacs.org The goal is to develop novel salts that offer superior performance characteristics, such as higher ionic conductivity, better thermal and electrochemical stability, and improved safety, often at a lower cost. rsc.org

Several key design principles have emerged:

Tuning Anion Structure and Ligands: The properties of borate (B1201080) salts are heavily influenced by the ligands attached to the central boron atom. By modifying these ligands, researchers can control the salt's stability and its interaction with solvents and electrodes. For instance, the development of fluorinated alkoxyborate and alkoxyaluminate salts for multivalent magnesium and calcium batteries showcases this principle. acs.orgnanoge.org The choice of sterically bulky or electron-withdrawing ligands can influence the decomposition pathways and kinetic stability of the salt. acs.org

Fluorine Content: Fluorine plays a crucial role in the performance of many battery electrolytes, contributing to the formation of a stable, LiF-rich SEI. rsc.org In borate salts like LiDFOB, the fluorine atoms enhance electrochemical stability. However, there is also a growing effort to design fluorine-free borate salts to address environmental concerns and reduce costs. rsc.org Salts like lithium bis(glycolato)borate are being explored as fluorine-free alternatives. rsc.org

Single-Ion Conductors: A significant direction in electrolyte design is the development of single-ion conducting polymer electrolytes. In these materials, the anion is tethered to a polymer backbone, allowing only the lithium cations to move freely. This minimizes concentration polarization at the electrodes, enabling higher power output. bohrium.combohrium.com Novel polymeric lithium borate salts are being synthesized to achieve high lithium-ion transference numbers, approaching unity. bohrium.com An example is the development of sodium–poly(tartaric acid)borate (NaPTAB) for sodium-ion batteries, which demonstrates the extension of these design principles beyond lithium systems. bohrium.com

Design PrincipleExample Salt/SystemDesired OutcomeReference
Ligand Modification Mg[B(hfip)₄]₂ (hfip = hexafluoro-tert-isopropoxy)Enhanced kinetic stability for multivalent batteries. acs.org
Fluorine-Free Design Lithium bis(glycolato)borate (LiBGB)Reduced environmental impact and cost without compromising stability. rsc.org
Single-Ion Conduction Sodium–poly(tartaric acid)borate (NaPTAB)High cation transference number (tNa⁺ = 0.91) to reduce polarization. bohrium.com

Synergistic Effects with Novel Electrode Materials

The efficacy of LiDFOB is often amplified when used in conjunction with novel electrode materials that push the energy density limits of batteries. Its ability to form tailored protective interphases is critical for stabilizing the otherwise reactive surfaces of these next-generation electrodes.

Silicon and Silicon-Oxide (Si/SiOx) Anodes: Silicon is a highly attractive anode material due to its immense theoretical capacity, which is about ten times that of graphite. ajgreenchem.com However, it suffers from massive volume changes during charging and discharging, leading to particle pulverization and a continuously reforming, unstable SEI. ajgreenchem.com Research has shown that combining LiDFOB with other additives like vinylene carbonate (VC) creates a synergistic effect. bohrium.com LiDFOB decomposes first to form an inorganic-rich, robust SEI layer, which is then supplemented by the decomposition products of VC. This hybridized interphase effectively stabilizes the SiOx anode, leading to significantly improved cycling performance. bohrium.com

High-Voltage and Ni-Rich Cathodes: Cathodes such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and Ni-rich LiNiₓMnᵧCo₂O₂ (NMC) can deliver higher voltages and capacities but suffer from aggressive side reactions with the electrolyte. bohrium.comnih.govrsc.org LiDFOB acts as a multifunctional additive, forming a protective CEI layer on the cathode surface. rsc.orgacs.org This layer, rich in boron and fluorine species, suppresses electrolyte oxidation, mitigates the dissolution of transition metal ions, and reduces structural degradation of the cathode, enabling stable cycling at high voltages. acs.orgacs.orgoaes.cc In Li||NCM85 cells, the LiDFOB-derived CEI was shown to mitigate irreversible structural degradation, leading to a capacity retention of 74% after 300 cycles at a high cutoff voltage of 4.6 V. oaes.cc

Lithium Titanate (LTO) Anodes: In high-voltage systems pairing an LTO anode with an LNMO cathode, LiDFOB addresses issues for both electrodes simultaneously. It helps form superior surface coatings on both the LTO anode and the LNMO cathode, suppressing gas generation and stabilizing the electrolyte, which is a significant challenge in this battery chemistry. rsc.org

Electrode MaterialKey ChallengeSynergistic Role of LiDFOBPerformance ImprovementReference
SiOx Anode Volume expansion, unstable SEIForms a robust, inorganic-rich SEI in combination with VC.Improved cycling retention and coulombic efficiency. bohrium.com
Ni-Rich NCM Cathode Interfacial side reactions, structural degradationCreates a stable CEI, suppresses electrolyte oxidation.Capacity at 10 C increased from 137 to 176 mAh g⁻¹. oaes.cc
Anode-Free (Cu foil) Dendritic Li growth, low efficiencyEnables uniform Li plating/stripping in dual-salt electrolyte.80% capacity retention after 90 cycles in pouch cell. oup.com
LNMO//LTO System Gas generation, electrolyte instabilityMultifunctional additive forming protective layers on both electrodes.Enables stable operation at high voltage (up to 3.50 V). rsc.org

Advanced Computational-Experimental Integration for Rational Design

The development of advanced electrolytes is increasingly driven by a powerful synergy between computational modeling and experimental validation. This integrated approach allows for a deeper, molecular-level understanding of the complex processes occurring at the electrode-electrolyte interfaces, accelerating the rational design of better battery systems.

Understanding Solvation and Decomposition: Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to investigate the solvation structure of the Li⁺ ion with LiDFOB and solvent molecules. acs.orgresearchgate.netdb-thueringen.de These models can predict how LiDFOB decomposes at the anode and cathode surfaces, providing insight into the chemical composition of the resulting SEI and CEI layers. researchgate.netcityu.edu.hk For example, ab initio calculations have been used to study the adsorption of LiDFOB on an NCM811 cathode and revealed that the cleavage of B-F bonds is a dominant process leading to the formation of beneficial LiF in the CEI. cityu.edu.hk

Interpreting Experimental Data: Computational results are crucial for interpreting complex experimental data. Vibrational spectroscopy (Raman and FTIR) is used to probe the interactions within the electrolyte, and DFT calculations help assign the observed vibrational bands to specific molecular structures and coordination environments, such as contact ion pairs (CIP) or solvent-separated ion pairs (SSIP). acs.orgresearchgate.net

This combination of theory and experiment provides clear design guidelines. By understanding the fundamental mechanisms of action, scientists can more efficiently screen and develop new borate-based salts and electrolyte formulations with enhanced stability and performance. acs.orgdb-thueringen.de

Q & A

Q. What is the mechanism by which LiDFOB stabilizes the solid electrolyte interphase (SEI) in lithium-ion batteries?

LiDFOB enhances SEI stability by forming a robust, fluorine-rich interfacial layer on graphite anodes. This occurs through electrochemical reduction of LiDFOB during initial cycles, generating species like LiF, B-O complexes, and oxalate derivatives that passivate the anode surface. Methodologically, this can be validated using X-ray photoelectron spectroscopy (XPS) to analyze SEI composition and electrochemical impedance spectroscopy (EIS) to measure interfacial resistance .

Q. How can researchers optimize LiDFOB concentration in electrolytes for enhanced cycling performance?

Optimal concentrations (typically 0.1–1.0 wt%) are determined by balancing ionic conductivity and SEI formation efficiency. A stepwise approach includes:

  • Conductivity tests using AC impedance.
  • Cyclic voltammetry (CV) to assess redox stability.
  • Long-term cycling tests (e.g., 500 cycles at 1C rate) with varying LiDFOB concentrations.
    Studies in dimethyl carbonate (DMC) and sulfolane systems highlight solvent-dependent solubility limits .

Q. What analytical techniques are critical for characterizing LiDFOB’s thermal stability?

Key methods include:

  • Thermogravimetric analysis (TGA) to measure decomposition onset temperatures (~265–271°C).
  • Differential scanning calorimetry (DSC) to identify exothermic/endothermic events.
  • In-situ Raman spectroscopy to monitor structural changes during heating.
    Contradictions in thermal stability data often arise from impurities or solvent interactions, necessitating high-purity samples (<300 ppm water) .

Advanced Research Questions

Q. How does LiDFOB’s dual role as a salt and additive influence electrolyte design?

LiDFOB acts as both a primary lithium salt (providing Li⁺ ions) and a functional additive (improving SEI/CEI layers). To distinguish these roles:

  • Compare electrolytes with LiDFOB as the sole salt vs. a co-salt (e.g., with LiPF₆).
  • Use nuclear magnetic resonance (NMR) to track Li⁺ coordination.
  • Evaluate capacity retention in full cells (e.g., NMC811||graphite) under high-voltage (≥4.3V) conditions .

Q. What experimental strategies resolve contradictions in LiDFOB’s reported thermal stability?

Conflicting data (e.g., decomposition pathways in LiPF₆ vs. LiBF₄-based systems) require:

  • Controlled aging studies at elevated temperatures (60–85°C).
  • Gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., HF, CO₂).
  • Density functional theory (DFT) simulations to predict decomposition energetics .

Q. How does LiDFOB modify ion-solvent interactions in nonaqueous electrolytes?

LiDFOB exhibits unique solvation behavior due to its oxalate and fluorine ligands. Key methodologies include:

  • Raman/FTIR spectroscopy to analyze Li⁺-solvent coordination.
  • Molecular dynamics (MD) simulations to model ion-pair formation.
  • Walden plots to assess ionic association in solvents like DMC and sulfolane.
Solvent System Conductivity (mS/cm) Ion Association Constant (Kₐ)
DMC8.20.15
Sulfolane3.50.45
Data from Li et al. (2018)

Q. What synthesis protocols ensure high-purity LiDFOB for reproducible research?

Reliable synthesis involves:

  • Reacting lithium oxalate, boron trifluoride, and LiOH in anhydrous conditions.
  • Recrystallization from acetonitrile or ethyl acetate.
  • Purity validation via Karl Fischer titration (water <500 ppm) and inductively coupled plasma (ICP) spectroscopy for metal impurities .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in LiDFOB’s performance across cathode materials (e.g., LiFePO₄ vs. NMC)?

Material-specific interactions necessitate:

  • Post-mortem analysis of cycled cathodes using scanning electron microscopy (SEM) and XRD to detect phase changes.
  • Differential capacity analysis (dQ/dV) to identify side reactions.
  • Tailoring electrolyte additives (e.g., FEC for silicon anodes) to complement LiDFOB .

Q. What advanced techniques quantify LiDFOB’s impact on lithium dendrite suppression?

  • In-situ optical microscopy to visualize dendrite growth.
  • Li symmetric cell testing to measure polarization.
  • Solid-state NMR to probe Li⁺ transport in SEI layers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.